Dioctanoylglycol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-octanoyloxyethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFLUQQANUSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54406-23-4 | |
| Record name | Polyethylene glycol dicaprylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211771 | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-86-1 | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 627-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols for Dioctanoylglycol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylglycol, a synthetic diacylglycerol (DAG) analog, is a valuable tool in cell biology research. As a cell-permeable activator of Protein Kinase C (PKC), it mimics the action of endogenous DAG, a crucial second messenger in various signal transduction pathways. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including its mechanism of action, recommended working concentrations, and protocols for assessing its effects on key cellular processes.
Mechanism of Action
This compound is an analog of diacylglycerol (DAG) and functions as a direct activator of Protein Kinase C (PKC) isoforms.[1] In the canonical PLC/PKC signaling pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of intracellular calcium, DAG binds to the C1 domain of conventional and novel PKC isoforms, leading to their recruitment to the cell membrane and subsequent activation. This compound, being cell-permeable, bypasses the need for receptor-mediated PLC activation and directly activates PKC, initiating a cascade of downstream signaling events that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and neurite outgrowth.
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various cell culture applications.
Table 1: Dose-Response of this compound on Cellular Processes
| Cell Line | Process Investigated | Concentration Range | Observed Effect | Reference |
| MCF-7 (Human Breast Cancer) | PKC Translocation | 10 - 100 µg/mL | Dose-dependent increase in PKC translocation to the membrane. A significant translocation of 26% was observed at 43 µg/mL after 5 minutes. | [2] |
| MCF-7 (Human Breast Cancer) | Cell Proliferation | 10 - 100 µg/mL | Dose-dependent inhibition of cell proliferation. | [2] |
| Embryonic Chicken Spinal Cord Explants | Neurite Outgrowth | 5 µM - 60 µM | Biphasic effect: 5 µM stimulated neurite outgrowth by up to 25%, while 60 µM reduced it by up to 37%. | [3] |
Table 2: Time-Course of this compound Effects
| Cell Line | Process Investigated | Concentration | Time Points | Observed Effect | Reference |
| MCF-7 (Human Breast Cancer) | PKC Translocation | 43 µg/mL | 5 min, 60 min | PKC translocation was significant at 5 minutes but returned to control levels by 60 minutes, indicating a transient effect. | [2] |
| Embryonic Chicken Neurons | Growth Cone Morphology | 30 - 60 µM | Within minutes | Rapid retraction of filopodia and protrusion of lamellipodia. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.2 µm)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to achieve a stock solution concentration of 10-100 mM.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Sterilization: For optimal sterility, filter the stock solution through a 0.2 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: General Cell Treatment with this compound
Caption: General workflow for cell treatment.
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or culture dish) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.
-
Cell Treatment: Carefully remove the existing culture medium from the cells. Gently add the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Return the cells to the incubator for the desired treatment duration. Incubation times can range from a few minutes for rapid signaling events to several hours or days for long-term studies like cell proliferation.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assay (e.g., PKC activation assay, cell proliferation assay, neurite outgrowth analysis, or calcium imaging).
Protocol 3: Protein Kinase C (PKC) Activation Assay (Western Blotting for PKC Translocation)
Principle: PKC activation involves its translocation from the cytosol to the cell membrane. This can be assessed by subcellular fractionation followed by Western blotting for a specific PKC isoform.
Caption: PKC activation assay workflow.
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 2 for the desired time (e.g., 5-60 minutes).
-
Subcellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at low speed to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the PKC isoform of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities for the PKC isoform in both fractions. An increase in the PKC signal in the membrane fraction relative to the cytosolic fraction in this compound-treated cells compared to control cells indicates PKC translocation and activation.
Protocol 4: Cell Proliferation Assay (e.g., using a tetrazolium-based assay)
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations as described in Protocol 2.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add a tetrazolium-based reagent (e.g., MTT, XTT, or WST-1) to each well.
-
Incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells. Plot the percentage of proliferation against the this compound concentration to generate a dose-response curve.
Protocol 5: Neurite Outgrowth Assay
Principle: This assay quantifies the extent of neurite formation in neuronal cells or cell lines capable of differentiation.
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) on a suitable substrate (e.g., collagen or poly-L-lysine coated plates).
-
Cell Treatment: Treat the cells with different concentrations of this compound as described in Protocol 2. Include appropriate positive (e.g., Nerve Growth Factor) and negative controls.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
-
Analysis:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total length of neurites per cell and the number of neurites per cell.
-
Compare the neurite outgrowth in this compound-treated cells to control cells.
-
Protocol 6: Intracellular Calcium Imaging
Principle: This method uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in real-time.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Wash the cells with a physiological buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cells and record the changes in fluorescence intensity over time.
-
-
Analysis:
-
Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the absolute calcium concentration.
-
Troubleshooting
-
Low Solubility: If this compound precipitates in the culture medium, ensure the stock solution is fully dissolved in DMSO before further dilution. Gentle warming and vortexing can help. The final DMSO concentration should be kept low.
-
Cell Toxicity: If significant cell death is observed, reduce the concentration of this compound or the incubation time. Also, verify that the final DMSO concentration is not exceeding cytotoxic levels.
-
No Effect Observed: If no cellular response is detected, increase the concentration of this compound or the incubation time. Ensure that the cell line used is responsive to PKC activation.
-
High Background in Western Blots: Optimize the blocking and washing steps in the Western blotting protocol to reduce non-specific antibody binding.
Conclusion
This compound is a potent and specific activator of PKC, making it an invaluable tool for studying a wide range of cellular processes. By following the detailed protocols and application notes provided in this document, researchers can effectively utilize this compound to investigate the intricate roles of the PKC signaling pathway in their specific cellular models. Careful optimization of concentrations and incubation times for each cell type and experimental setup is crucial for obtaining reliable and reproducible results.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dioctanoylglycol in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of Dioctanoylglycol (DOG), a cell-permeable analog of diacylglycerol (DAG), in various experimental settings. DOG is a valuable tool for investigating signaling pathways mediated by DAG, primarily through the activation of Protein Kinase C (PKC) and as an inhibitor of diacylglycerol kinase (DGK).
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. The following table summarizes effective concentrations reported in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Cell Type/System | Application | Effective Concentration | Incubation Time | Observed Effect |
| Embryonic Chicken Spinal Cord Explants | Neurite Outgrowth Modulation | 5 µM | Not Specified | Stimulation of neurite outgrowth[1] |
| 60 µM | Not Specified | Reduction of neurite outgrowth[1] | ||
| Murine Bone-Marrow-Derived Dendritic Cells (BMDCs) | PKC Activation | 10 µM | 1 hour | Stimulation of cells for downstream assays[2] |
| MCF-7 Human Breast Cancer Cells | PKC Translocation & Growth Inhibition | 43 µg/mL (~125 µM) | 5 minutes | Transient translocation of PKC from cytosol to particulate fraction[3] |
| 11 µg/mL (~32 µM) | Not Specified | ED50 for cell growth inhibition[4] | ||
| Guinea Pig Neutrophils | Superoxide Release | 2.0 µM | Not Specified | Near-optimal stimulation of superoxide release (inhibited by PKC antagonists)[5] |
| 7.8 µM | Not Specified | Optimal stimulation of superoxide release (partially independent of PKC)[5] |
Experimental Protocols
Protocol 1: Activation of Protein Kinase C (PKC) in Cultured Cells
This protocol describes a general method for activating PKC in cultured cells using this compound, based on methodologies for treating murine bone-marrow-derived dendritic cells and MCF-7 cells.[2][3]
Materials:
-
This compound (1,2-dioctanoyl-sn-glycerol)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-100 mM. Store the stock solution at -20°C. Note that DOG is unstable in solution and should be freshly diluted for each experiment.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM). Ensure thorough mixing.
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells.
-
Incubation: Incubate the cells for the desired period. For short-term activation of PKC, incubation times of 5 minutes to 1 hour are common.[2][3] For longer-term studies, such as cell proliferation assays, longer incubation periods may be necessary.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation of PKC substrates.
-
Immunofluorescence: To visualize the translocation of PKC isoforms from the cytosol to the plasma membrane.
-
Kinase Assays: To directly measure PKC activity.
-
Cell Proliferation Assays: To determine the effect of PKC activation on cell growth.
-
Protocol 2: Neurite Outgrowth Assay
This protocol is adapted from studies on embryonic chicken spinal cord explants and provides a framework for assessing the effect of this compound on neurite outgrowth.[1]
Materials:
-
This compound
-
Appropriate neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Culture medium suitable for neuronal differentiation
-
Extracellular matrix-coated culture plates (e.g., poly-L-lysine or laminin)
-
Microscope with imaging capabilities
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Cell Seeding: Seed neuronal cells on coated culture plates at a low density to allow for clear visualization of neurites.
-
Treatment: After cell attachment, replace the medium with differentiation medium containing various concentrations of this compound (e.g., a range from 1 µM to 60 µM). Include a vehicle control (DMSO) and a positive control if available (e.g., Nerve Growth Factor for PC12 cells).
-
Incubation: Culture the cells for a period sufficient to observe neurite outgrowth (typically 24-72 hours).
-
Imaging and Analysis: At the end of the incubation period, capture images of the cells using a microscope. Quantify neurite length and number of neurite-bearing cells using appropriate software (e.g., ImageJ with the NeuronJ plugin).
Mandatory Visualizations
Caption: Workflow for cellular experiments using this compound.
Caption: Signaling pathway activated by this compound.
References
- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MCF-7 cell growth by 12-O-tetradecanoylphorbol-13-acetate and 1,2-dioctanoyl-sn-glycerol: distinct effects on protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioctanoylglycol: A Versatile Tool for Probing Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-sn-glycerol (Dioctanoylglycol, DOG) is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger in a multitude of cellular signaling pathways. Its synthetic nature and ability to mimic endogenous DAG make it an invaluable tool for researchers studying signal transduction, particularly the activation of Protein Kinase C (PKC) and its downstream effects. This document provides detailed application notes and experimental protocols for utilizing DOG in signal transduction research, with a focus on its role in neuronal development and calcium signaling.
Principle of Action
This compound's primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes. In the canonical PLC-mediated signaling cascade, DAG and Ca2+ act as co-agonists to recruit and activate classical and novel PKC isoforms at the cell membrane. By directly introducing a stable and cell-permeable form of DAG, DOG allows for the specific and controlled activation of PKC, enabling the elucidation of its downstream signaling events.
Applications in Signal Transduction Research
-
Elucidation of PKC-Dependent Signaling: DOG is widely used to study the diverse roles of PKC in cellular processes such as proliferation, differentiation, apoptosis, and secretion.
-
Investigation of Neuronal Development: As detailed in this document, DOG can be employed to investigate the complex role of PKC in neurite outgrowth, with a notable biphasic effect where low concentrations promote and high concentrations inhibit this process.[1]
-
Modulation of Intracellular Calcium: DOG has been shown to influence intracellular calcium (Ca2+) concentrations, offering a tool to study the interplay between PKC signaling and calcium homeostasis.
-
Drug Discovery and Target Validation: By activating specific signaling pathways, DOG can be used in screening assays to identify novel therapeutic agents that modulate these pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound in key experimental systems.
| Cell Type | DOG Concentration (µM) | Observed Effect | Quantitative Measurement | Reference |
| Embryonic Chicken Spinal Cord Explants | 5 | Stimulation of neurite outgrowth | Up to 25% increase | [1] |
| Embryonic Chicken Spinal Cord Explants | 60 | Inhibition of neurite outgrowth | Up to 37% reduction | [1] |
| Embryonic Chicken Spinal Cord Explants | 30-60 | Alteration of growth cone morphology | Retraction of filopodia, increased protrusion of lamellipodia | [1] |
Signaling Pathways and Experimental Workflows
This compound-Induced PKC Signaling Pathway
References
Application Notes and Protocols: Utilizing Dioctanoylglycerol as an Experimental Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, dissecting the roles of individual components is paramount to understanding complex biological processes. 1,2-Dioctanoyl-sn-glycerol (DOG or DiC8) has emerged as an invaluable tool for researchers studying signal transduction pathways. As a cell-permeable analog of diacylglycerol (DAG), an endogenous second messenger, DOG provides a reliable method for activating Protein Kinase C (PKC) and its downstream signaling cascades. These application notes provide a comprehensive guide for utilizing DOG as a positive control in experimental design, complete with detailed protocols and data presentation.
Key Properties of 1,2-Dioctanoyl-sn-glycerol:
| Property | Value | Reference |
| Molecular Formula | C19H36O5 | [1](--INVALID-LINK--) |
| Molecular Weight | 344.5 g/mol | [1](--INVALID-LINK--) |
| Solubility | - DMSO: >7 mg/mL- Ethanol: >30 mg/mL- PBS (pH 7.2): ~250 µg/mL | [1](--INVALID-LINK--) |
| Storage | Store at -20°C as a solution in an organic solvent. Aqueous solutions are not recommended for storage beyond one day. | [1](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
Dioctanoylglycerol directly activates conventional and novel PKC isoforms by binding to their C1 domain, mimicking the action of endogenous DAG. This activation triggers a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and neurite outgrowth.
Caption: Dioctanoylglycerol signaling pathway.
The experimental workflow for utilizing DOG as a positive control typically involves treating cells with a known concentration of DOG and observing a specific PKC-dependent cellular response. This allows researchers to validate their experimental system and provides a benchmark for comparing the effects of novel compounds.
Caption: Experimental workflow using DOG as a positive control.
Data Presentation: Quantitative Effects of Dioctanoylglycerol
The following tables summarize the dose-dependent effects of DOG on various cellular processes, providing a reference for expected outcomes in your experiments.
Table 1: Dose-Dependent Effect of Dioctanoylglycerol on Neurite Outgrowth in Spinal Cord Explant Cultures
| DOG Concentration (µM) | Effect on Neurite Outgrowth | Reference |
| 5 | ~25% stimulation | [2] |
| 60 | ~37% reduction | [2] |
Table 2: Dose-Dependent Inhibition of L-type Ca2+ Current by Dioctanoylglycerol in Rat Ventricular Myocytes
| DOG Concentration (µM) | Inhibition of Peak ICa,L | Reference |
| 1 - 10 | Concentration-dependent inhibition | [3] |
| 2.2 | Half-maximum inhibitory concentration (IC50) | [3] |
Table 3: Effect of Dioctanoylglycerol on Protein Kinase C Translocation in MCF-7 Cells
| DOG Concentration | Incubation Time | PKC Translocation (%) | Reference |
| 43 µg/mL (~125 µM) | 5 minutes | 26 ± 6 | [1] |
Experimental Protocols
Protocol 1: Preparation of Dioctanoylglycerol Stock Solution
Materials:
-
1,2-Dioctanoyl-sn-glycerol (DOG)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh the desired amount of DOG in a sterile microcentrifuge tube under a laminar flow hood to maintain sterility.
-
Dissolving: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube thoroughly until the DOG is completely dissolved. Gentle warming to 37°C may aid in solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For immediate use, the stock solution can be kept on ice.
Note: Aqueous solutions of DOG are unstable and should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular effects.
Protocol 2: Western Blot Analysis of PKC Translocation
This protocol is designed to assess the translocation of PKC from the cytosol to the membrane fraction upon stimulation with DOG, a hallmark of its activation.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the PKC isoform of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with the desired concentration of DOG (or vehicle control) for the specified time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Homogenize the cell lysate using a Dounce homogenizer or sonicator on ice.
-
-
Fractionation:
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.
-
The supernatant contains the cytosolic fraction.
-
The pellet contains the membrane fraction. Resuspend the pellet in an equal volume of lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio in DOG-treated cells compared to the control indicates PKC translocation.
Protocol 3: In-Cell PKC Activity Assay
This protocol provides a method to measure the kinase activity of PKC directly in treated cells.
Materials:
-
Cultured cells in a multi-well plate
-
DOG stock solution
-
PKC activity assay kit (commercially available kits often contain a specific PKC substrate and a phosphospecific antibody)
-
Fixation and permeabilization buffers
-
Fluorescently labeled secondary antibody
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for fluorescence detection. Treat the cells with a dose-response range of DOG concentrations for a defined period. Include vehicle-treated cells as a negative control.
-
Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer provided in the assay kit.
-
Incubate the cells with a primary antibody that recognizes the phosphorylated form of a specific PKC substrate.
-
Wash the cells.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound antibodies.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
-
The fluorescence intensity is proportional to the level of phosphorylated PKC substrate, and thus to the PKC activity.
-
Plot the fluorescence intensity against the DOG concentration to generate a dose-response curve.
-
By following these application notes and protocols, researchers can effectively utilize Dioctanoylglycerol as a reliable positive control to investigate PKC-mediated signaling pathways and to validate novel therapeutic agents targeting these pathways.
References
- 1. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Dioctanoylglycol (DOG) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dioctanoyl-rac-glycerol (Dioctanoylglycol or DOG) is a synthetic, cell-permeable analog of diacylglycerol (DAG), a critical second messenger in cellular signaling.[1] Endogenous DAG is produced by the hydrolysis of phosphatidylinositol and acts as a physiological activator of Protein Kinase C (PKC).[2] DOG mimics this effect, making it an invaluable tool for studying the PKC signaling pathway, which is implicated in numerous cellular processes including cell growth, differentiation, and apoptosis.[3][4] This document provides detailed protocols for the preparation, storage, and handling of DOG stock solutions for use in various research applications.
Physicochemical Properties and Solubility
Proper preparation of DOG stock solutions begins with an understanding of its physical and chemical characteristics.
| Property | Value | Reference |
| Synonyms | 1,2-Dioctanoyl-rac-glycerol, C8:0 DAG, DiC8 | [3][5] |
| Molecular Formula | C19H36O5 | [6] |
| Molecular Weight | 344.5 g/mol | [6] |
| Appearance | Clear, colorless oil or solid | [7] |
| Purity | ≥95% | [6] |
DOG exhibits solubility in a variety of organic solvents. The choice of solvent is critical and depends on the experimental system.
| Solvent | Solubility | Reference |
| DMSO | ≥ 7 mg/mL; Soluble to 100 mM | [1][6] |
| Ethanol | ≥ 7 mg/mL; >30 mg/mL | [1][6] |
| Dimethylformamide (DMF) | ≥ 7 mg/mL; >20 mg/mL | [1][6] |
| Acetonitrile | Supplied as a 100 mg/mL solution | [6] |
| Chloroform | Soluble | [7] |
| Methanol | Soluble | [7] |
| PBS (pH 7.2) | Approx. 250 µg/mL | [6] |
Signaling Pathway of Diacylglycerol (DAG) Analogs
DOG, as a DAG analog, activates the Protein Kinase C (PKC) pathway. This pathway is initiated by the activation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG directly activates PKC at the cell membrane.[4][8]
References
- 1. glpbio.com [glpbio.com]
- 2. The protein kinase C activator L-alpha-dioctanoylglycerol: a potent stage II mouse skin tumor promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dioctanoylglycerol regulation of cytosolic Ca2+ by protein kinase C-independent mechanism in HIT T-15 islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 627-86-1 [amp.chemicalbook.com]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Permeability of Dioctanoylglycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctanoylglycol, also known as 1,2-dioctanoyl-sn-glycerol (diC8), is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Its ability to mimic endogenous DAG allows it to activate protein kinase C (PKC) and other DAG-effector proteins, making it a valuable tool for studying cellular processes such as proliferation, differentiation, and apoptosis. Understanding the cellular uptake and permeability of this compound is crucial for interpreting its biological effects and for its potential therapeutic applications.
These application notes provide an overview of the cellular uptake and permeability of this compound, detailed protocols for assessing these parameters, and a summary of the key signaling pathways it modulates.
Data Presentation
Table 1: Apparent Permeability Coefficients (Papp) of Reference Compounds in Caco-2 Monolayers
| Compound | Classification | Papp (x 10⁻⁶ cm/s) | Human Absorption (%) |
| Propranolol | Lipophilic, High Permeability | 20.0 | > 90 |
| Ketoprofen | Lipophilic, High Permeability | 35.0 | > 90 |
| Testosterone | Lipophilic, High Permeability | 15.0 | > 90 |
| Mannitol | Hydrophilic, Low Permeability | 0.2 | < 10 |
| Furosemide | Hydrophilic, Low Permeability | 0.5 | < 10 |
Note: The data presented in this table are compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
To determine the cellular uptake and permeability of this compound, the following detailed experimental protocols are recommended.
Protocol 1: Cellular Uptake Assay
This protocol is designed to quantify the amount of this compound taken up by cultured cells over time.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7, or a cell line relevant to the research)
-
This compound
-
Radiolabeled [³H]this compound or a fluorescently labeled analog
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail (for radiolabeled compound) or fluorescence plate reader
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound and the labeled tracer in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Initiation of Uptake: Remove the existing medium from the cells and wash once with warm PBS. Add the medium containing this compound to each well to initiate the uptake.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). To determine non-specific binding and uptake, include a control group incubated at 4°C.
-
Termination of Uptake: To stop the uptake, aspirate the medium and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification:
-
For Radiolabeled Compound: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For Fluorescently Labeled Compound: Transfer the cell lysate to a black 96-well plate and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Normalize the measured radioactivity or fluorescence to the protein concentration for each sample. The cellular uptake can be expressed as pmol or ng of compound per mg of total cell protein.
Protocol 2: Caco-2 Permeability Assay
This assay is the gold standard for predicting the intestinal permeability of a compound.[1][2][3][4]
Materials:
-
Caco-2 cells (passage 25-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Caco-2 Monolayer Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically used for the assay.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5) containing the test concentration of this compound to the apical (upper) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Signaling Pathways and Visualizations
This compound, as a diacylglycerol analog, primarily functions by activating Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that regulate a multitude of cellular functions.
Protein Kinase C (PKC) Activation Pathway
Upon entering the cell, this compound mimics endogenous diacylglycerol. It binds to the C1 domain of conventional and novel PKC isoforms, causing a conformational change that relieves autoinhibition and activates the kinase. Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, leading to diverse cellular responses.
References
- 1. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of dioctanoylglycerol by isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dioctanoylglycol Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming insolubility issues encountered with Dioctanoylglycol compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges during experimental workflows.
Clarification of "this compound" Terminology
It is crucial to first distinguish between two compounds that are sometimes referred to as "this compound":
-
1,2-Dioctanoyl-sn-glycerol (DOG) (CAS 60514-48-9): A cell-permeable analog of diacylglycerol (DAG) that acts as a potent activator of Protein Kinase C (PKC).
-
This compound / Ethylene glycol dioctanoate (CAS 627-86-1): An inhibitor of diacylglycerol kinase (DGK).
Insolubility issues can arise with both compounds, and the appropriate troubleshooting strategy depends on the specific molecule being used.
Part 1: Troubleshooting 1,2-Dioctanoyl-sn-glycerol (PKC Activator) Insolubility
Frequently Asked Questions (FAQs)
Q1: My 1,2-Dioctanoyl-sn-glycerol (DOG) is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: 1,2-Dioctanoyl-sn-glycerol has very low solubility in aqueous buffers alone. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the best organic solvent for preparing a 1,2-Dioctanoyl-sn-glycerol stock solution?
A2: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents. The choice of solvent may depend on the downstream application and cellular tolerance. For cell culture experiments, DMSO is a frequent choice.
Q3: I've dissolved 1,2-Dioctanoyl-sn-glycerol in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue due to the poor miscibility of the lipid in the aqueous medium. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize cytotoxicity and precipitation.
-
Working Solutions: Prepare intermediate dilutions of your stock solution in a solvent that is more compatible with your aqueous medium, if possible.
-
Method of Addition: Add the 1,2-Dioctanoyl-sn-glycerol stock solution to the cell culture medium dropwise while vortexing or gently swirling the medium to facilitate dispersion.
-
Sonication: Briefly sonicating the final solution can help to create a more uniform suspension.
-
Temperature: Gently warming the culture medium to 37°C before adding the compound can improve solubility.
Q4: What are the visual signs of 1,2-Dioctanoyl-sn-glycerol insolubility in my experiment?
A4: Signs of insolubility include:
-
A cloudy or milky appearance of the solution.
-
Visible precipitate or crystals.
-
An oily film on the surface of the medium.
-
Droplets adhering to the walls of the culture vessel.
Quantitative Solubility Data for 1,2-Dioctanoyl-sn-glycerol
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | >20 mg/mL | [1][2][3] |
| Dimethyl sulfoxide (DMSO) | >7 mg/mL | [1][2][3] |
| Ethanol | >30 mg/mL | [1][2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 250 µg/mL | [4] |
Experimental Protocol: Preparation of 1,2-Dioctanoyl-sn-glycerol for Cell Culture
Objective: To prepare a working solution of 1,2-Dioctanoyl-sn-glycerol for treating cells in culture.
Materials:
-
1,2-Dioctanoyl-sn-glycerol
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out the desired amount of 1,2-Dioctanoyl-sn-glycerol.
-
Dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the compound is completely dissolved by vortexing. This stock solution can be stored at -20°C for several months.[5]
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise. This gradual addition is critical to prevent immediate precipitation.
-
-
Ensure Solubilization:
-
Visually inspect the working solution for any signs of precipitation.
-
If cloudiness or precipitate is observed, briefly sonicate the solution in a water bath sonicator for 1-2 minutes.
-
Use the working solution immediately after preparation for best results. It is not recommended to store aqueous solutions of 1,2-Dioctanoyl-sn-glycerol for more than a day.[4]
-
Signaling Pathway: PKC Activation by 1,2-Dioctanoyl-sn-glycerol
Part 2: Troubleshooting this compound (DGK Inhibitor) Insolubility
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound (Ethylene glycol dioctanoate) soluble?
A1: this compound is soluble in organic solvents such as chloroform, methanol, DMSO, and DMF. It is practically insoluble in water.
Q2: I am performing an in vitro enzyme assay with a purified diacylglycerol kinase. How should I prepare the this compound inhibitor solution?
A2: For enzyme assays, it is critical to avoid solvents that may interfere with enzyme activity. A common approach is to prepare a concentrated stock in DMSO and then dilute it into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all experimental conditions, including controls.
Q3: Can I use sonication to dissolve this compound in my assay buffer?
A3: Yes, after diluting the organic stock solution into the assay buffer, brief sonication can help to disperse the inhibitor and improve its apparent solubility.
Quantitative Solubility Data for this compound (Ethylene glycol dioctanoate)
| Solvent | Solubility |
| Chloroform | Soluble |
| Methanol | Soluble |
| DMSO | Soluble to 100 mM |
| Water | Practically Insoluble |
Experimental Protocol: Preparation of this compound for an Enzyme Assay
Objective: To prepare a solution of this compound for use as an inhibitor in a diacylglycerol kinase (DGK) enzyme assay.
Materials:
-
This compound (Ethylene glycol dioctanoate)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Assay buffer (specific to the DGK enzyme)
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 100 mM. Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Serial Dilutions:
-
From the 100 mM stock, prepare a series of dilutions in DMSO to cover the desired concentration range for your inhibition assay.
-
-
Addition to the Assay:
-
Add a small, consistent volume of each DMSO dilution (or DMSO alone for the vehicle control) to the respective assay wells containing the assay buffer and enzyme. The final concentration of DMSO should be kept constant and at a level that does not affect enzyme activity (typically ≤ 1%).
-
Briefly mix the plate or tubes to ensure uniform distribution of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate (diacylglycerol) to start the reaction.
-
Signaling Pathway: Inhibition of DGK by this compound
General Troubleshooting Workflow for Insolubility
References
- 1. researchgate.net [researchgate.net]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dioctanoylglycol (DOG) Incubation Time for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dioctanoylglycol (DOG) incubation time in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOG) and what is its primary mechanism of action in cell assays?
A1: 1,2-Dioctanoyl-sn-glycerol (DOG) is a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various cellular signaling pathways. Its primary mechanism of action is the activation of Protein Kinase C (PKC). By mimicking endogenous DAG, DOG can induce the translocation of PKC from the cytosol to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins.
Q2: What is the optimal incubation time for DOG in cell assays?
A2: The optimal incubation time for DOG is highly dependent on the specific cell type, the concentration of DOG used, and the biological endpoint being measured (e.g., PKC activation, cell proliferation, apoptosis).
-
Short-term incubation (minutes to 1 hour): This is typically sufficient for observing rapid signaling events like PKC translocation and activation. In MCF-7 human breast cancer cells, a significant translocation of PKC occurs within the first few minutes of treatment, with the effect being transient and returning to control levels after 60 minutes.[1]
-
Intermediate-term incubation (1 to 24 hours): This timeframe is often used to study the effects of DOG on gene expression, cell cycle progression, and early apoptotic events.
-
Long-term incubation (24 to 72 hours or more): Longer incubation periods are generally required to assess endpoints such as cell proliferation, cytotoxicity, and terminal differentiation. However, due to the transient nature of DOG's direct effects and its metabolism by cells, prolonged incubation may lead to complex and indirect consequences.
Q3: What are the typical working concentrations for DOG?
A3: DOG exhibits concentration-dependent effects, and it is crucial to determine the optimal concentration for your specific cell line and assay.
-
Low concentrations (0.5 - 10 µM): Often used to stimulate specific signaling pathways and cell proliferation. For instance, a low dose of 5 µM has been shown to stimulate neurite outgrowth.[2]
-
High concentrations (12.5 - 100 µM or higher): Can lead to different, sometimes opposite, cellular responses, including inhibition of cell proliferation and induction of apoptosis. Higher concentrations (30-60 µM) have been observed to cause significant changes in growth cone morphology.[2] It is important to note that at concentrations ≥ 12.5 µM, DOG can induce cytosolic acidification independent of PKC activation in T lymphocytes.[3]
Q4: How should I prepare and store DOG stock solutions?
A4: DOG is typically supplied as an oil or in a solvent like acetonitrile. To prepare a stock solution, it can be dissolved in an organic solvent such as DMSO, ethanol, or dimethyl formamide. The solubility in these solvents is approximately 7 mg/mL. For cell-based assays, it is recommended to make further dilutions of the stock solution into aqueous buffers or cell culture medium immediately before use. Ensure the final concentration of the organic solvent in your experiment is minimal, as it can have its own physiological effects. Aqueous solutions of DOG are not stable and it is not recommended to store them for more than a day. For long-term storage, it is best to store the stock solution at -20°C or below.
Troubleshooting Guides
Issue 1: Inconsistent or no response to DOG treatment.
| Possible Cause | Troubleshooting Step |
| Degraded DOG | Ensure proper storage of DOG stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of DOG for your specific cell line and assay. Remember that DOG can have biphasic effects. |
| Incorrect Incubation Time | Optimize the incubation time based on the expected kinetics of the cellular response. For rapid signaling events, use short incubation times (minutes). For proliferation or apoptosis, longer incubation times (hours to days) may be necessary. |
| Cell Confluence | The confluency of your cell culture can impact the cellular response to stimuli. Standardize the cell seeding density and confluency at the time of treatment to ensure reproducibility. |
| Cell Line Specificity | The expression levels of PKC isozymes and other signaling components can vary between cell lines, leading to different sensitivities to DOG. Confirm the expression of relevant PKC isoforms in your cell line. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| DOG concentration is too high | Reduce the concentration of DOG. High concentrations can be toxic to some cell lines. Perform a toxicity assay (e.g., LDH release) to determine the cytotoxic threshold of DOG for your cells. |
| Prolonged incubation | For long-term experiments, the transient nature of DOG's action may be followed by secondary, potentially toxic effects. Consider shorter incubation times or repeated, intermittent dosing. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic level for your cells (typically <0.1-0.5%). |
Issue 3: Results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell culture practices, including media composition, serum percentage, passage number, and incubator conditions (temperature, CO2, humidity). |
| Inconsistent DOG preparation | Prepare fresh dilutions of DOG for each experiment from a well-maintained stock solution. Vortex the stock solution before making dilutions. |
| Assay variability | Ensure all steps of your experimental protocol are performed consistently. Use appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Recommended Incubation Times and Concentrations of this compound for Various Cell Assays
| Cell Assay | Cell Type Example | DOG Concentration Range | Typical Incubation Time | Reference |
| PKC Translocation | MCF-7 | 43 µg/mL (~125 µM) | 5 - 60 minutes | [1] |
| Cell Proliferation (Inhibition) | MCF-7 | 10 - 100 µg/mL (~29 - 290 µM) | 24 - 72 hours | [1] |
| Neurite Outgrowth (Stimulation) | Embryonic Chicken Spinal Cord Explants | 5 µM | Not specified | [2] |
| Neurite Outgrowth (Inhibition) | Embryonic Chicken Spinal Cord Explants | 60 µM | Not specified | [2] |
| Cytosolic pH and Ca2+ Changes | T Lymphocytes | 0.5 - 2.5 µM (alkalinization) ≥12.5 µM (acidification) | Minutes | [3] |
Experimental Protocols
Protocol 1: Optimizing DOG Incubation Time for a Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DOG Preparation: Prepare a series of DOG dilutions in your complete cell culture medium. It is advisable to perform a dose-response experiment first (e.g., 0.1, 1, 10, 50, 100 µM) to identify a suitable concentration range.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DOG. Include a vehicle control (medium with the same concentration of solvent used to dissolve DOG).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
At each time point, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the optimal incubation time and concentration for your desired effect on cell proliferation.
Protocol 2: Assessing PKC Activation via Western Blotting for Phosphorylated Substrates
-
Cell Culture and Treatment: Plate your cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of DOG for various short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of PKC (e.g., phospho-MARCKS).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the fold change in protein phosphorylation at different incubation times.
Mandatory Visualization
Caption: this compound (DOG) signaling pathway.
Caption: Experimental workflow for optimizing DOG incubation time.
Caption: Troubleshooting logic for inconsistent DOG results.
References
- 1. MARCKS affects cell motility and response to BTK inhibitors in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Myristoylated Alanine-Rich C Kinase Substrate Phosphorylation Site Domain in Lung Cancer. Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term Evaluation of Cellular Fate in an Ovine Bone Formation Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dioctanoylglycol Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Dioctanoylglycol in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound, also known as ethylene glycol dioctanoate, is a diacylglycerol (DAG) analog. In research, it is primarily used as a specific inhibitor of diacylglycerol kinase (DGK).[1][2][3] By inhibiting DGK, it prevents the conversion of DAG to phosphatidic acid, leading to an accumulation of DAG and subsequent activation of protein kinase C (PKC).
Q2: What are the typical solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1][4] It is also soluble in other organic solvents such as ethanol and DMF.[2] For use in aqueous solutions for cell culture or other biological assays, it is common practice to first dissolve it in a water-miscible organic solvent like DMSO to create a stock solution, which is then further diluted in the aqueous medium.
Q3: What are the main factors that can cause the degradation of this compound in solution?
As an ester, this compound is susceptible to degradation through several mechanisms, primarily hydrolysis. The main factors influencing its stability are:
-
pH: The ester linkages are prone to hydrolysis, which can be catalyzed by both acids and bases.[5] Generally, the stability of esters is lowest at acidic and alkaline pH and highest at a neutral pH (around 4-8).[5]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[6]
-
Presence of Water: As a reactant in hydrolysis, the presence of water is necessary for this degradation pathway.
-
Enzymes: In biological systems, esterases can enzymatically hydrolyze the ester bonds.[7][8]
-
Light: Although less common for simple esters, prolonged exposure to high-energy light (photodegradation) can potentially contribute to degradation.[6][7]
-
Oxygen: Oxidative degradation can occur, although the ester functional groups themselves are not highly susceptible.[6][7]
Q4: How should I store this compound solutions to ensure stability?
For optimal stability, stock solutions of this compound in an anhydrous organic solvent such as DMSO should be stored at -20°C or -80°C.[2] When preparing aqueous working solutions, it is recommended to do so immediately before use. If short-term storage of aqueous solutions is necessary, they should be kept on ice to minimize hydrolysis.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Check the pH of your aqueous medium. Extreme pH values will accelerate hydrolysis. If possible, buffer the solution to a neutral pH. 3. Minimize the time between preparing the working solution and its use in the experiment. 4. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes. |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. 2. Vortex or sonicate the solution briefly after diluting the stock solution into the aqueous medium to aid in dissolution. 3. Consider using a surfactant or other solubilizing agent, but verify its compatibility with your experimental setup. |
| Visible changes in the appearance of the stock solution (e.g., color change, cloudiness). | Potential degradation or contamination of the stock solution. | 1. Discard the stock solution and prepare a new one from solid this compound. 2. Ensure the solvent used is anhydrous to prevent hydrolysis during storage. |
Experimental Protocols
To assess the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.
-
Detection: A UV detector is commonly used. The wavelength of detection should be optimized for this compound. If the compound lacks a strong chromophore, an alternative detector such as a charged aerosol detector (CAD) or a mass spectrometer (MS) may be necessary.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.
Protocol: Forced Degradation Study
-
Preparation of Solutions: Prepare solutions of this compound in the desired solvent system (e.g., aqueous buffers at different pH values).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the solution in the presence of a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate the solution in the presence of a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.
Data Presentation
The results of a forced degradation study can be summarized in the following table.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 N NaOH, 25°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, 25°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 80°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Photostability | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. jetir.org [jetir.org]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 627-86-1 [amp.chemicalbook.com]
Technical Support Center: Preventing Dioctanoylglycol Precipitation in Media
For researchers, scientists, and drug development professionals utilizing Dioctanoylglycol in their experiments, preventing its precipitation in aqueous cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address this common challenge.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture medium can manifest as visible crystalline particles, a cloudy appearance, or a thin film at the bottom of the culture vessel. This can adversely affect your experiments by altering the effective concentration of the compound and potentially inducing cellular stress. The following guide provides a systematic approach to identify and resolve these issues.
Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your cell culture medium, consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of this compound in the media is too high. Decrease the final working concentration. |
| Improper Mixing | The concentrated stock solution was not dispersed quickly enough in the aqueous media. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling. |
| Solvent Shock | The abrupt change in solvent environment from a high concentration of organic solvent (e.g., DMSO) to the aqueous media causes the compound to fall out of solution. Prepare an intermediate dilution in media or PBS before the final dilution. |
| Low Temperature of Media | Adding a concentrated stock to cold media can decrease the solubility of lipophilic compounds. Always pre-warm your cell culture media to 37°C before adding this compound. |
Precipitation Over Time
If precipitation occurs after a period of incubation, the following factors may be involved:
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Repeated warming and cooling of the media can lead to precipitation. Maintain a stable temperature in your incubator and avoid frequent removal of your culture vessels. |
| Evaporation | Loss of water from the culture media over time can increase the concentration of all components, including this compound, leading to precipitation. Ensure proper humidification of your incubator and use filter-capped flasks or sealed plates. |
| Interaction with Media Components | This compound may interact with proteins or salts in the serum or media supplements over time, leading to the formation of insoluble complexes. Consider using a serum-free medium for your experiments if possible, or reducing the serum concentration. |
| pH Shift | Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. Ensure your medium is adequately buffered for the cell density and duration of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is a lipophilic compound and is poorly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.[1] Chloroform and methanol are also suitable solvents.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q3: How can I determine the solubility limit of this compound in my specific cell culture medium?
A3: You can perform an empirical solubility test. This involves preparing a serial dilution of your this compound stock solution in your specific cell culture medium and observing the highest concentration that remains clear of any visible precipitation after incubation under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period.
Q4: Can I use sonication to redissolve precipitated this compound in my media?
A4: While sonication can be used to help dissolve the initial stock solution in an organic solvent, it is generally not recommended to sonicate your final cell culture medium containing this compound. The energy from sonication can degrade sensitive media components and may not result in a stable solution.
Q5: Are there any alternative methods to improve the solubility of this compound in media?
A5: For particularly challenging solubility issues with lipophilic compounds, the use of solubilizing agents or carriers can be explored. These include cyclodextrins or formulation with surfactants like Tween 20. However, it is crucial to first test the effects of these agents on your cells, as they can have their own biological activities.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes. Ensure the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: Preparation of this compound-Containing Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, add 1 µL of a 100 mM stock to 99 µL of media to get a 1 mM intermediate solution.
-
From this intermediate dilution, add the required volume to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, you may be able to perform a direct dilution.
-
Add the required small volume of the stock solution to the pre-warmed media while gently swirling the flask or tube to ensure rapid and uniform dispersion.
-
-
Final Mix and Use: Gently mix the final solution and immediately add it to your cell cultures.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: A troubleshooting workflow for addressing this compound precipitation.
This structured approach, combining careful preparation techniques and systematic troubleshooting, will help researchers minimize precipitation issues and ensure the reliable application of this compound in their experimental systems.
References
Technical Support Center: Interpreting Variable Results in Dioctanoylglycol Experiments
Welcome to the technical support center for researchers utilizing Dioctanoylglycol in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret variable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 1,2-dioctanoyl-sn-glycerol (DiC8), is a cell-permeable analog of diacylglycerol (DAG). Its primary established mechanism of action is the inhibition of diacylglycerol kinase (DGK), the enzyme responsible for phosphorylating DAG to phosphatidic acid (PA).[1] This inhibition leads to an accumulation of intracellular DAG, which in turn can activate Protein Kinase C (PKC) and other DAG-effector proteins.
Q2: How should I prepare and store this compound?
Proper preparation and storage are critical for obtaining consistent results. This compound is soluble in organic solvents like DMSO, ethanol, and chloroform.[1][2] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. It is important to note that the solubility of this compound in aqueous solutions like cell culture media is limited. Therefore, it is recommended to dilute the DMSO stock directly into the media immediately before use to minimize precipitation. Aqueous solutions of this compound are not stable and should not be stored for more than a day.[1][3]
Q3: What are the key differences between this compound and phorbol esters (e.g., PMA)?
While both this compound and phorbol esters like PMA can activate PKC, they do so with different potencies and can elicit distinct downstream cellular responses. Phorbol esters are generally more potent and can induce long-lasting activation of PKC, whereas the effects of this compound are often more transient.[3] This is partly because this compound can be metabolized by other cellular enzymes, while phorbol esters are not readily metabolized. These differences can lead to variations in experimental outcomes, particularly in long-term studies.[3]
Q4: Can this compound have off-target effects?
Yes, like many small molecule inhibitors, this compound may have off-target effects. While its primary target is DGK, the resulting accumulation of DAG can activate a range of downstream effectors other than PKC, including Ras guanyl nucleotide-releasing proteins (RasGRPs) and some transient receptor potential (TRP) ion channels.[4] It is crucial to consider these potential off-target effects when interpreting your data.
Troubleshooting Guides
Issue 1: High variability between replicate experiments.
Possible Cause 1: Inconsistent preparation of this compound working solution.
-
Troubleshooting Steps:
-
Always prepare fresh dilutions of this compound from a DMSO stock for each experiment. Due to its low aqueous solubility, this compound can precipitate out of solution in cell culture media, leading to inconsistent concentrations between experiments.[1][3]
-
When diluting the DMSO stock into your aqueous experimental buffer or media, ensure rapid and thorough mixing to prevent the formation of micelles or precipitates.
-
Visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay.
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
Possible Cause 3: Cellular heterogeneity.
-
Troubleshooting Steps:
-
Ensure you are using a consistent cell passage number and that the cells are at a similar confluency for all experiments.
-
If working with primary cells, be aware that there can be inherent variability between donors or preparations.
-
Issue 2: Unexpected or contradictory results compared to published literature.
Possible Cause 1: Differences in experimental conditions.
-
Troubleshooting Steps:
-
Carefully compare your experimental protocol with the published literature, paying close attention to cell type, this compound concentration, treatment duration, and the specific endpoints being measured.
-
Be aware that different cell types can have varying expression levels of DGK isoforms and downstream DAG effectors, which can lead to different responses to this compound.
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
To confirm that the observed effect is due to DGK inhibition and subsequent PKC activation, consider using a PKC inhibitor as a control. If the effect is blocked by the PKC inhibitor, it is likely mediated by PKC.
-
To investigate the involvement of other DAG effectors, you may need to use more specific inhibitors or genetic approaches (e.g., siRNA) to knockdown other potential downstream targets.
-
Consider that some diacylglycerol analogs have been shown to affect ion channels, so this could be another potential off-target effect to investigate depending on your experimental system.[4]
-
Possible Cause 3: Differential effects of DAG analogs.
-
Troubleshooting Steps:
-
Be aware that different DAG analogs (e.g., 1,2-dioctanoyl-sn-glycerol vs. 1-oleoyl-2-acetyl-sn-glycerol) can have different potencies and may even elicit distinct cellular responses.[4] If you are using a different analog than what is reported in the literature, this could explain the discrepancy in results.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 314.46 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Chloroform | Soluble | [1] |
| Solubility in Methanol | Soluble | [1] |
| Aqueous Solubility | Limited | [1][3] |
| Recommended Storage | -20°C or -80°C (in DMSO) | [1] |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Immediately before treating the cells, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 50 µM in 1 mL of medium with a final DMSO concentration of 0.1%, add 1 µL of a 50 mM this compound stock in DMSO.
-
Vortex or pipette vigorously to ensure thorough mixing.
-
-
Cell Treatment:
-
Remove the existing media from the cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO) and potentially a positive control (e.g., PMA).
-
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Proceed with your intended downstream analysis (e.g., western blotting for phosphorylated proteins, immunofluorescence, or a functional assay).
Mandatory Visualization
Caption: Experimental workflow for cell-based assays using this compound.
Caption: Signaling pathway affected by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol metabolism in phospholipase C-treated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of diacylglycerols by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol hydrolysis to arachidonic acid is necessary for insulin secretion from isolated pancreatic islets: sequential actions of diacylglycerol and monoacylglycerol lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Dioctanoylglycol in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioctanoylglycol (DOG) and encountering issues with its cytotoxicity.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high levels of cell death even at low concentrations of this compound?
Potential Causes:
-
Solvent Toxicity: The solvent used to dissolve this compound may be cytotoxic at the final concentration used in the cell culture. Commonly used solvents like DMSO can be toxic to cells at higher concentrations.[1][2][3][4]
-
High Cell Density: High cell confluence can increase cellular stress and sensitivity to chemical compounds.[5]
-
Suboptimal Cell Health: Cells that are unhealthy or have been passaged too many times may be more susceptible to the cytotoxic effects of DOG.
-
Incorrect Compound Concentration: Errors in calculating the dilution of the DOG stock solution can lead to unintentionally high final concentrations.
Solutions:
-
Solvent Control: Always include a vehicle control (cell culture medium with the solvent at the same final concentration used for DOG) to determine the baseline level of cytotoxicity from the solvent itself.[1][4]
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for healthy growth without overcrowding during the course of the experiment.[5]
-
Use Healthy, Low-Passage Cells: Ensure that the cells used for the experiment are in the logarithmic growth phase and are of a low passage number.
-
Verify Concentration: Double-check all calculations for the dilution of your DOG stock solution. Consider verifying the concentration of your stock solution if possible.
Question 2: My results are inconsistent across experiments. What could be the cause?
Potential Causes:
-
Variability in Incubation Time: The cytotoxic effect of this compound can be time-dependent.[2] Inconsistent incubation times will lead to variable results.
-
Fluctuations in Serum Concentration: The concentration of serum in the cell culture medium can influence the cellular response to chemical compounds.
-
Inconsistent Cell Seeding: Uneven cell seeding across wells or plates can lead to variability in cell numbers at the time of treatment and analysis.
Solutions:
-
Standardize Incubation Time: Use a consistent and clearly defined incubation time for all experiments. If exploring time-dependent effects, use a systematic range of time points.[2]
-
Maintain Consistent Serum Levels: Use the same batch and concentration of serum for all related experiments. If serum starvation is part of the protocol, ensure the timing and conditions are identical for all experiments.[6][7][8][9][10]
-
Ensure Uniform Cell Seeding: Pay close attention to proper cell counting and mixing to ensure a homogenous cell suspension before seeding.
Question 3: How can I activate Protein Kinase C (PKC) with this compound while minimizing apoptosis?
Potential Causes:
-
High DOG Concentration: Higher concentrations of DOG are more likely to induce apoptosis.[11]
-
Prolonged Exposure: Continuous and prolonged exposure to DOG can push the cells towards an apoptotic pathway.
Solutions:
-
Concentration Optimization: Perform a dose-response experiment to identify the lowest concentration of DOG that provides sufficient PKC activation with minimal impact on cell viability.
-
Pulsed Treatment: Consider a "pulsed" treatment, where cells are exposed to DOG for a shorter period, followed by washing and incubation in fresh medium. This may be sufficient to trigger the desired signaling events without causing significant cell death.
-
Co-treatment with Anti-apoptotic Agents: In some specific research contexts, co-treatment with a pan-caspase inhibitor or other anti-apoptotic compounds could be considered to dissect the signaling pathways, although this may interfere with the study of apoptosis itself.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound? this compound (DOG) is a cell-permeable diacylglycerol analog that acts as a potent activator of Protein Kinase C (PKC).
How does this compound induce cytotoxicity? The cytotoxic effects of this compound are often linked to the sustained activation of PKC, which can trigger downstream signaling cascades leading to apoptosis (programmed cell death). This can involve the activation of caspases and changes in the expression of Bcl-2 family proteins.
What is a typical concentration range for using this compound? The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
How should I prepare my this compound stock solution? this compound is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution. It is important to use a high-purity solvent and to store the stock solution at -20°C or -80°C to maintain its stability. When preparing the final working concentration, ensure that the final solvent concentration in the cell culture medium is low and non-toxic to the cells.
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound/Agent | Cell Line | Effective Concentration/IC50 | Effect |
| Goniothalamin | HT29 | IC50: 1.64±0.05 µg/ml (72h) | Cytotoxicity |
| Goniothalamin | HMSC (normal) | IC50: 6.23 ±1.29 µg/ml (72h) | Cytotoxicity |
| Carteolol | HCECs | EC50: 0.5707 mg/mL (4h) | Cytotoxicity |
| Cordycepin | DPSCs | >10 µM | Cytotoxic effect |
| Compound 1 | HCT116 | IC50: 22.4 µM | Cytotoxicity |
| Compound 2 | HCT116 | IC50: 0.34 µM | Cytotoxicity |
| Various | Various | IC50 values between 10 and 50 µM | Cytotoxicity |
Note: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the readily available literature. The provided data offers a reference for the cytotoxic potential of various compounds and highlights the importance of empirical determination for each cell line.[2][11][12][13][14][15][16][17][18]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (DOG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DOG in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of DOG. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with DOG for the desired time and concentration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay Buffer
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Treat cells with DOG to induce apoptosis.
-
Lyse the cells to release their contents.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[19][20][21][22][23]
-
The increase in signal is proportional to the caspase-3 activity in the sample.
Visualizations
Caption: Experimental workflow for minimizing this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting logic for this compound cytotoxicity.
References
- 1. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Nutrient/serum starvation derived TRIP-Br3 down-regulation accelerates apoptosis by destabilizing XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medic.upm.edu.my [medic.upm.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. promega.com [promega.com]
- 23. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Optimizing Dioctanoylglycol (DOG)-Induced PKC Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Dioctanoylglycol (DOG)-induced Protein Kinase C (PKC) activation in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving DOG-induced PKC activation.
Question: Why am I observing low or no PKC activation with this compound?
Answer: Several factors can contribute to suboptimal PKC activation. Consider the following troubleshooting steps:
-
DOG Concentration: The concentration of DOG is critical. While high concentrations (30-60 µM) have been shown to induce morphological changes in cells, lower concentrations (5 µM) have been found to stimulate neurite outgrowth, suggesting a dose-dependent effect.[1] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. Excess DOG can also lead to cellular defects.[2]
-
Solubility and Vehicle: this compound is soluble in DMSO. Ensure that the final concentration of the solvent in your culture medium is not toxic to the cells. It is advisable to keep the final DMSO concentration below 0.1%.
-
Cofactors: The activation of conventional PKC (cPKC) isoforms is dependent on calcium and phospholipids like phosphatidylserine (PS).[3][4] Ensure your assay buffer contains adequate concentrations of these cofactors. Novel PKC (nPKC) isoforms are calcium-independent but still require diacylglycerol for activation.[3]
-
Cellular Health and Confluency: The physiological state of your cells can significantly impact experimental outcomes. Ensure cells are healthy, within a consistent passage number, and at an optimal confluency as PKC signaling can be influenced by cell density.
-
Serum Starvation: Serum starvation is often used to synchronize cells at the G0/G1 phase and can affect the expression and phosphorylation of PKC isoforms.[5][6][7][8][9] The timing and duration of serum starvation should be optimized for your cell line to minimize stress and potential artifacts.
-
Incubation Time: The kinetics of PKC activation can vary. Perform a time-course experiment to identify the peak activation time for your system.
Question: I am observing high background or non-specific effects. What could be the cause?
Answer: High background or non-specific effects can be due to several factors:
-
DOG Concentration: High concentrations of DOG (≥ 12.5 µM) can induce PKC-independent effects, such as changes in intracellular calcium levels and cytosolic pH.[10] Consider lowering the DOG concentration.
-
Off-Target Effects: Like other lipid signaling molecules, DOG can have off-target effects. It is important to include appropriate controls, such as inactive analogs or PKC inhibitors (e.g., staurosporine, calphostin C), to confirm that the observed effects are indeed PKC-mediated.[6][11]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent on your cells.
Question: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results are a common challenge. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, serum starvation period, DOG concentration, incubation times, and assay procedures, are kept consistent across all experiments.
-
Reagent Quality and Storage: Use high-purity this compound. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] Follow the manufacturer's recommendations for storage conditions and stability.[13]
-
Cell Line Integrity: Regularly check your cell line for mycoplasma contamination and verify its identity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DOG)?
A1: this compound is a cell-permeable analog of diacylglycerol (DAG). DAG is a second messenger that activates conventional and novel PKC isoforms.[14][15][16] DOG mimics endogenous DAG, binding to the C1 domain of PKC, which leads to a conformational change and activation of the kinase.[17]
Q2: Which PKC isoforms are activated by this compound?
A2: this compound, as a DAG analog, is expected to activate conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[16] However, the specific isoforms activated can depend on the cellular context and the expression profile of PKC isoforms in the cell type being studied. Different PKC isoforms can have varying affinities for DAG.[17]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid or an oil. It is soluble in organic solvents like DMSO. Prepare a concentrated stock solution in DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[12] For short-term storage, some suppliers suggest room temperature.[18] Always refer to the manufacturer's instructions.
Q4: What are typical working concentrations for this compound?
A4: The optimal working concentration of DOG can vary significantly depending on the cell type and the specific biological response being measured. Published studies have used concentrations ranging from the low micromolar (5 µM) to higher micromolar (30-150 µM) range.[1][19] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Concentration Range | Potential Effects | Reference(s) |
| 5 µM | Stimulation of neurite outgrowth | [1] |
| 10 µM | Inhibition of vasopressin-induced calcium increase | [20] |
| 25-150 µM | Dose-dependent increase in intracellular calcium | [19] |
| 30-60 µM | Induction of growth cone shape changes | [1] |
Experimental Protocols
Protocol 1: General Protocol for PKC Activation in Cultured Cells using this compound
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours.
-
Serum Starvation (Optional): If a synchronized cell population is required, replace the growth medium with a serum-free or low-serum medium and incubate for a predetermined period (e.g., 12-24 hours). This can help to reduce basal PKC activity.[5][6][9]
-
Preparation of DOG Working Solution: Dilute the this compound stock solution (in DMSO) to the desired final concentration in pre-warmed serum-free medium. It is crucial to vortex the diluted solution well.
-
Cell Treatment: Remove the starvation medium and add the DOG-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (determined from a time-course experiment) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream applications such as Western blotting for phosphorylated PKC substrates or a direct PKC activity assay.
Protocol 2: In Vitro PKC Activity Assay
This protocol is a general guideline and can be adapted from commercially available kits or published methods.[21][22][23]
-
Immunoprecipitation of PKC (Optional): To measure the activity of a specific PKC isoform, immunoprecipitate the target isoform from cell lysates using a specific antibody.[14]
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay buffer (containing HEPES, MgCl2, and EGTA for nPKC or CaCl2 for cPKC).
-
Lipid activator solution (containing phosphatidylserine and this compound, sonicated on ice before use).[21]
-
PKC enzyme source (immunoprecipitate or purified enzyme).
-
Specific peptide substrate for PKC.
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[21]
-
Stop Reaction and Spotting: Stop the reaction by adding a quench buffer (e.g., containing EDTA) or by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[21][22]
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[21]
-
Quantification: Measure the incorporated radioactivity in the peptide substrate using a scintillation counter.
Visualizations
Caption: Signaling pathway of DOG-induced PKC activation.
Caption: A typical experimental workflow for studying DOG-induced PKC activation.
Caption: A logical guide for troubleshooting low PKC activation.
References
- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excess diacylglycerol at the endoplasmic reticulum disrupts endomembrane homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Effect of serum starvation on expression and phosphorylation of PKC-alpha and p53 in V79 cells: implications for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The diacylglycerol analogue, 1,2-sn-dioctanoylglycerol, induces an increase in cytosolic free Ca2+ and cytosolic acidification of T lymphocytes through a protein kinase C-independent process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of protein kinase C as a modulator of potentiated UK-14304-induced contractions in dog mesenteric artery and vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. apexbt.com [apexbt.com]
- 14. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein kinase C delta (PKC delta): activation mechanisms and functions. | Semantic Scholar [semanticscholar.org]
- 16. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | 627-86-1 [amp.chemicalbook.com]
- 19. Dioctanoylglycerol regulation of cytosolic Ca2+ by protein kinase C-independent mechanism in HIT T-15 islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
addressing batch-to-batch variability of Dioctanoylglycol
Welcome to the technical support center for Dioctanoylglycol (also known as 1,2-Dioctanoyl-sn-glycerol or DOG). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate issues arising from the batch-to-batch variability of this reagent, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays (e.g., PKC activation) when using different lots of this compound. What could be the cause?
A: Batch-to-batch variability is a common cause for such inconsistencies. This can stem from several factors including differences in purity (e.g., presence of isomers like 1,3-dioctanoylglycol), degradation of the product due to improper storage, or variations in the concentration of the prepared stock solutions. Each new batch should be validated to ensure consistent performance.
Q2: What are the optimal storage and handling conditions for this compound to minimize degradation?
A: To ensure stability, this compound should be stored at -20°C or -70°C.[1][2][3] It is often supplied as a solution in an organic solvent like acetonitrile or as a neat oil.[2][3] For long-term stability, it should be stored under an inert gas. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3] Always refer to the manufacturer's specific recommendations.[4]
Q3: How can we qualify a new batch of this compound before using it in critical experiments?
A: It is highly recommended to perform a quality control (QC) check on each new lot. This can include:
-
Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) to confirm the purity and identity of the compound.[][6]
-
Functional Assay: Perform a dose-response curve in a simple, reliable bioassay (e.g., a Diacylglycerol Kinase (DGK) or Protein Kinase C (PKC) activity assay) and compare the EC50 value to that obtained from a previously validated "gold standard" batch.
-
Solubility Check: Confirm that the new batch dissolves as expected in your chosen solvent.
Q4: Can the presence of different isomers in a batch affect experimental outcomes?
A: Yes. This compound is a diacylglycerol (DAG) analog, and the biological activity can be highly dependent on the specific isomer. For instance, sn-1,2-diacylglycerols are the primary activators of PKC, while other regioisomers like sn-1,3-diacylglycerols may be inactive or have different effects.[7] The presence and relative abundance of isomers can vary between batches and contribute significantly to inconsistent results.[8][9]
Q5: My this compound solution appears cloudy or has precipitated. Is it still usable?
A: Cloudiness or precipitation indicates that the compound may have come out of solution or degraded. Do not use the solution. It may be possible to gently warm the solution to redissolve the compound, but if it remains cloudy, it should be discarded.[4] Preparing fresh solutions is always the best practice.
Data & Specifications
For consistent experimental setup, refer to the following data compiled from various suppliers. Note that purity and formulation can vary by batch and manufacturer.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1,2-bis(O-octanoyl)-sn-glycerol | [2][3] |
| Synonyms | DOG, 1,2-Dioctanoyl-sn-glycerol | [1] |
| CAS Number | 60514-48-9 | [1][2][3] |
| Molecular Formula | C19H36O5 | [2][3] |
| Formula Weight | 344.5 g/mol | [2][3] |
| Appearance | Clear, colorless oil or liquid | [1][4] |
| Purity | Typically ≥95% | [2][3][10] |
Table 2: Solubility Data
| Solvent | Approximate Solubility | Reference |
| Ethanol | >30 mg/mL | [2][11] |
| DMSO | >7 mg/mL | [2][11] |
| Dimethylformamide (DMF) | >20 mg/mL | [2][11] |
| PBS (pH 7.2) | ~250 µg/mL (prepare fresh) | [2][3] |
Troubleshooting Guides
Guide 1: Investigating Inconsistent Cellular Responses
If you observe a significant shift in the efficacy or potency of this compound between batches, follow this guide.
Step 1: Verify Stock Solution Integrity
-
Action: Prepare a fresh stock solution from the new batch and the old (trusted) batch in parallel. Ensure the solvent is completely evaporated under a gentle stream of nitrogen before adding the new solvent if changing solvents.[3]
-
Rationale: Rules out degradation or solvent evaporation from previously made stock solutions as the source of variability.
Step 2: Perform a Dose-Response Comparison
-
Action: Using a reliable and quantitative assay (e.g., phosphorylation of a known PKC substrate), perform a full dose-response curve for both the new and old batches of this compound.
-
Rationale: This will quantitatively determine if there is a potency shift (change in EC50) or an efficacy shift (change in maximal response) between the two batches.
Step 3: Conduct Analytical Purity Check
-
Action: If a significant discrepancy is observed in the functional assay, send an aliquot of both batches for analytical chemistry analysis (e.g., LC-MS or NMR) to confirm identity, purity, and check for contaminants or degradation products.
-
Rationale: Provides definitive chemical evidence to explain the observed biological differences.
Step 4: Contact the Supplier
-
Action: If the new batch is confirmed to be of lower purity or potency, contact the supplier's technical support with your data (dose-response curves, analytical results) and the batch number.
-
Rationale: The supplier may be able to provide a replacement batch or offer further insights into the specific lot.
Experimental Protocols
Protocol 1: Quality Control using a Diacylglycerol Kinase (DGK) Assay
This protocol describes a general method to assess the functional activity of a new this compound batch by using it as a substrate for DGK. The formation of phosphatidic acid (PA) is monitored.
Materials:
-
Recombinant Diacylglycerol Kinase (DGK) enzyme.
-
This compound (old and new batches).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM Triton X-100, 10 mM MgCl2, 1 mM DTT.
-
ATP solution containing [γ-³²P]ATP.
-
Lipid vesicles (optional, for presenting the substrate).
-
Thin-Layer Chromatography (TLC) plate (silica gel).
-
TLC Mobile Phase (e.g., chloroform:methanol:acetic acid).
-
Phosphorimager or autoradiography film.
Methodology:
-
Prepare Substrate: Prepare working solutions of both old and new this compound batches in the assay buffer. If using lipid vesicles, incorporate the this compound into the vesicles.
-
Initiate Reaction: In a microcentrifuge tube, combine the assay buffer, DGK enzyme, and the this compound substrate. Allow to equilibrate for 5 minutes at 30°C.
-
Start Kinase Reaction: Add the [γ-³²P]ATP solution to initiate the reaction. The total reaction volume is typically 50-100 µL.[12]
-
Incubate: Incubate the reaction at 30°C for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a solution like 1M HCl.
-
Extract Lipids: Extract the lipids from the reaction mixture using a standard method (e.g., Bligh-Dyer).
-
Analyze by TLC: Spot the extracted lipid phase onto a silica TLC plate.
-
Develop and Visualize: Develop the TLC plate using an appropriate mobile phase to separate the product ([³²P]PA) from the unreacted substrate ([³²P]ATP). Dry the plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify and Compare: Quantify the amount of [³²P]PA formed for both the old and new batches. A new batch should yield a similar amount of product to the trusted batch under identical conditions.
Visualizations
Caption: this compound mimics endogenous DAG to activate Protein Kinase C (PKC).
Caption: Quality control workflow for validating a new batch of this compound.
Caption: Decision tree for troubleshooting experiments involving this compound.
References
- 1. 1,2-Dioctanoyl- sn- glycerol [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 6. birchbiotech.com [birchbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological activities of droloxifene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. caymanchem.com [caymanchem.com]
- 12. DGK1-encoded Diacylglycerol Kinase Activity Is Required for Phospholipid Synthesis during Growth Resumption from Stationary Phase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Dioctanoylglycol vs. Phorbol Esters (PMA) in Cellular Signaling Research
For researchers in cellular biology, signal transduction, and drug development, the activation of Protein Kinase C (PKC) is a critical area of study. PKC isoforms play a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Two of the most common pharmacological agents used to probe PKC signaling are the synthetic diacylglycerol (DAG) analog, Dioctanoylglycol, and the potent phorbol ester, Phorbol 12-myristate 13-acetate (PMA). This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Mechanism of Action: Activating the PKC Family
Both this compound and PMA function as activators of conventional and novel PKC isoforms by mimicking the endogenous second messenger, diacylglycerol (DAG). DAG is produced physiologically from the hydrolysis of membrane phospholipids and recruits PKC to the cell membrane, leading to its activation.
Phorbol 12-myristate 13-acetate (PMA) is a natural, plant-derived compound that is a highly potent and stable analog of DAG.[1] Its lipophilic nature allows it to readily cross the cell membrane and bind to the C1 domain of PKC with high affinity, causing a sustained activation of the enzyme.[1] This prolonged activation is a key differentiator from the more transient effects of endogenous DAG.
This compound , and its closely related analog 1,2-dioctanoyl-sn-glycerol (DiC8), are cell-permeable synthetic diacylglycerols. They also activate PKC by binding to the C1 domain. However, their cellular effects can be more transient compared to PMA due to their metabolism by diacylglycerol kinases.[2]
Signaling Pathway: PKC Activation and Downstream Events
The activation of PKC by either this compound or PMA initiates a cascade of downstream signaling events. A prominent pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).
References
- 1. Diacylglycerol (DAG)-lactones, a new class of protein kinase C (PKC) agonists, induce apoptosis in LNCaP prostate cancer cells by selective activation of PKCalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Dioctanoylglycol's Effect on PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dioctanoylglycol (diC8), a synthetic diacylglycerol (DAG) analog, with other well-established Protein Kinase C (PKC) activators. The objective is to offer a clear, data-driven perspective on the validation of diC8's effects on various PKC isoforms, supported by experimental protocols and pathway visualizations.
Introduction to PKC Activation
Protein Kinase C represents a family of serine/threonine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration. The activation of conventional and novel PKC isoforms is typically initiated by the binding of diacylglycerol and phosphatidylserine to their regulatory C1 domains, leading to a conformational change and subsequent kinase activation. Atypical PKCs, however, are not regulated by diacylglycerol.
This compound, as a cell-permeable DAG analog, is widely used to mimic the endogenous activation of PKC. However, its isoform selectivity and potency relative to other activators like phorbol esters (e.g., Phorbol 12-myristate 13-acetate, PMA) and bryostatin-1 are critical considerations for targeted research and drug development.
Comparative Analysis of PKC Activators
The following table summarizes the quantitative data available for this compound, PMA, and Bryostatin-1 in their interaction with various PKC isoforms. It is important to note that the effects of these activators can be highly cell-type and context-dependent.
| Activator | PKC Isoform | Potency (EC50/Ki) | Isoform Preference/Remarks |
| This compound (diC8) | α | Data not readily available | Activates conventional PKCs. Prolonged stimulation with diC8 has been shown to cause sustained plasma membrane association of PKCα without inducing its down-regulation, unlike PMA.[1] |
| β | Data not readily available | Activates conventional PKCs. | |
| γ | Data not readily available | The C1A and C1B domains of PKCγ have high affinity for DAG.[2] | |
| δ, ε | Data not readily available | Novel PKCs are activated by DAG. | |
| Phorbol 12-myristate 13-acetate (PMA) | General PKC | EC50: 30-40 nM (for kinase redistribution)[3] | Potent activator of conventional and novel PKC isoforms.[4] Often shows weak selectivity between isoforms.[5] |
| α, δ | Mediates apoptosis through both isoforms in LNCaP cells.[6] | Low concentrations (<10 nM) induce differentiation, while high concentrations (>100 nM) induce apoptosis in monocytes, mediated by different PKC isoforms.[7] | |
| α, δ, ε | Shows similar potencies for translocating these isoforms.[5] | ||
| Bryostatin-1 | α | Ki: 1.35 nM[8] | Activates PKCα.[9] Faster depletion of PKCα compared to other activators.[10] |
| β2 | Ki: 0.42 nM[8] | ||
| δ | Ki: 0.26 nM[8] | Markedly more potent than PMA for translocating PKCδ.[5] Effectively activates PKCδ at sub-nanomolar concentrations.[8][11] | |
| ε | Ki: 0.24 nM[8] | Shows greater specificity towards PKCε.[8][11] Effectively activates PKCε at sub-nanomolar concentrations.[8][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro PKC Kinase Assay
This assay measures the phosphotransferase activity of PKC isoforms.
Materials:
-
Purified PKC isoforms
-
PKC activator (this compound, PMA, Bryostatin-1)
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine)
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare the reaction mixture containing kinase buffer, PKC substrate, and the PKC activator at various concentrations.
-
Initiate the reaction by adding the purified PKC isoform and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the specific activity of the PKC isoform in the presence of different concentrations of the activator to determine EC50 values.
Western Blotting for PKC Isoform Expression and Phosphorylation
This technique is used to detect the total protein levels of PKC isoforms and their phosphorylation status, which is indicative of activation.
Materials:
-
Cell lysates treated with PKC activators
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of PKC isoforms
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
PKC Translocation Assay
This assay visualizes or quantifies the movement of PKC isoforms from the cytosol to the plasma membrane upon activation.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
PKC activator
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies against specific PKC isoforms
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Treat cells with the PKC activator for the desired time.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Wash with PBS.
-
Mount the coverslips and visualize the subcellular localization of the PKC isoform using a fluorescence microscope.
-
Alternatively, perform subcellular fractionation by differential centrifugation to separate cytosolic and membrane fractions, followed by Western blotting to quantify the amount of PKC isoform in each fraction.
Conclusion
The validation of this compound's effect on PKC isoforms requires a multi-faceted approach. While it is a widely used tool to activate conventional PKCs, its precise isoform selectivity and potency compared to other activators like PMA and Bryostatin-1 are not as extensively characterized with quantitative data. Bryostatin-1, in particular, demonstrates a higher degree of selectivity for certain novel PKC isoforms. The choice of activator should, therefore, be guided by the specific research question and the PKC isoforms of interest. The experimental protocols provided in this guide offer a robust framework for researchers to systematically validate and compare the effects of this compound and other activators on PKC signaling in their specific experimental systems.
References
- 1. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol (DAG)-lactones, a new class of protein kinase C (PKC) agonists, induce apoptosis in LNCaP prostate cancer cells by selective activation of PKCalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective activation of specific PKC isoforms dictating the fate of CD14(+) monocytes towards differentiation or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Dioctanoylglycol-Mediated Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental controls for studying the effects of 1,2-dioctanoyl-sn-glycerol (DOG), a synthetic analog of the second messenger diacylglycerol (DAG).
1,2-dioctanoyl-sn-glycerol is a valuable tool for investigating DAG-mediated signaling pathways, primarily through its activation of Protein Kinase C (PKC). To ensure the specificity and validity of experimental findings, the use of appropriate controls is paramount. This guide outlines the rationale and application of positive and negative controls in studies involving DOG, supported by experimental data and detailed protocols.
Comparison of Dioctanoylglycol and Control Agents
To dissect the specific effects of DOG, it is essential to compare its activity with both a potent activator of the same pathway (positive control) and an inactive analog (negative control).
| Compound | Role in Experiments | Mechanism of Action | Typical Working Concentration |
| 1,2-dioctanoyl-sn-glycerol (DOG) | Experimental Agent | Mimics endogenous diacylglycerol (DAG) to activate Protein Kinase C (PKC). | 5 µM - 60 µM |
| Phorbol 12-myristate 13-acetate (PMA) | Positive Control | A potent and stable activator of most PKC isozymes, often eliciting a stronger and more sustained response than DOG.[1][2] | 10 ng/mL (~16 nM) - 100 nM |
| 1,3-dioctanoylglycerol | Negative Control | A structural isomer of DOG that is unable to bind to and activate PKC due to the incorrect positioning of the acyl chains. | Same as DOG (5 µM - 60 µM) |
Quantitative Data Presentation
The following tables summarize quantitative data from studies comparing the effects of DOG and the positive control, PMA.
Table 1: Effect on Protein Kinase C (PKC) Translocation in MCF-7 Cells
| Treatment | Concentration | PKC Translocation (% of total) | Duration of Effect |
| Control (Vehicle) | - | Baseline | - |
| 1,2-dioctanoyl-sn-glycerol (diC8) | 43 µg/mL (~137 µM) | 26 ± 6% | Transient (returns to baseline after 60 min)[3] |
| Phorbol 12-myristate 13-acetate (PMA) | Not Specified | Significant translocation | Sustained |
Table 2: Effect on Cell Proliferation
| Cell Line | Treatment | Concentration | Effect on Proliferation |
| MCF-7 (Human Breast Cancer) | 1,2-dioctanoyl-sn-glycerol (diC8) | Dose-dependent | Inhibition[3] |
| MCF-7 (Human Breast Cancer) | Phorbol 12-myristate 13-acetate (TPA) | Dose-dependent | Inhibition[3] |
| CTLL-K (Murine T-cell line) | 1,2-dioctanoyl-sn-glycerol | Not sufficient to induce proliferation | No significant effect[1] |
| CTLL-K (Murine T-cell line) | Phorbol 12-myristate 13-acetate (PMA) | 2 x 10⁻¹⁰ to 2 x 10⁻⁷ M | Sustained proliferation[1] |
Table 3: Induction of Interleukin-2 Receptor (IL-2R) Expression in EL4/6.1 Thymoma Cells
| Treatment | Concentration | IL-2R Expression |
| Control (Vehicle) | - | No induction |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | 3-30 µg/mL | No induction alone[2] |
| Phorbol 12-myristate 13-acetate (PMA) | 10 ng/mL | Induction of IL-2R[2] |
Experimental Protocols
Protein Kinase C (PKC) Translocation Assay by Immunofluorescence
This protocol details the visualization of PKC translocation from the cytosol to the plasma membrane upon stimulation.
Materials:
-
Cells cultured on glass coverslips
-
1,2-dioctanoyl-sn-glycerol (DOG)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
1,3-dioctanoylglycerol as a negative control
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and grow to the desired confluency.
-
Prepare working solutions of DOG, PMA, and 1,3-dioctanoylglycerol in an appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium to the final desired concentration.
-
Treat the cells with the compounds or vehicle control for the desired time points (e.g., 5, 15, 30, and 60 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.
Cell Proliferation Assay (WST-1 Assay)
This protocol provides a method to quantify cell proliferation in response to DOG and control treatments.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
1,2-dioctanoyl-sn-glycerol (DOG)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
1,3-dioctanoylglycerol as a negative control
-
Cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DOG, PMA, and 1,3-dioctanoylglycerol in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound and controls.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Phorbol myristate acetate-induced proliferation of an IL-2-dependent T-cell line: action of PMA is independent of IL-2 and cannot be mimicked by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diacylglycerol Kinase Inhibitors: Cross-Validation of Dioctanoylglycol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dioctanoylglycol (DOG), a diacylglycerol (DAG) analog, with other prominent Diacylglycerol Kinase (DGK) inhibitors. DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby acting as a critical node in cellular signaling.[1] The inhibition of DGK can modulate various cellular processes, making DGK inhibitors promising therapeutic agents, particularly in oncology and immunology.[1] This document summarizes key quantitative data, details common experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and workflows.
Quantitative Comparison of DGK Inhibitors
The following table summarizes the inhibitory potency of this compound and other well-characterized DGK inhibitors. It is important to note that the inhibitory concentrations (IC50) and constants (Ki) are derived from various studies and experimental conditions, which may affect direct comparability.
| Inhibitor | Type | Target Isoform(s) | IC50 / Ki | Source |
| This compound (DOG) | DAG Analog | General DGK | Ki: 58 µM | [2] |
| R59022 | Small Molecule | Primarily DGKα, also inhibits DGKε and DGKθ | IC50: 2.8 µM | [3][4][5] |
| R59949 | Small Molecule | Primarily Type I DGKs (α, γ), also inhibits Type II (θ, κ) | IC50: 300 nM | [6][7] |
| Ritanserin | Small Molecule | DGKα | IC50: ~15 µM | |
| CU-3 | Small Molecule | DGKα | IC50: 0.6 µM | [2] |
| BMS-502 | Small Molecule | Dual DGKα and DGKζ | IC50: 4.6 nM (α), 2.1 nM (ζ) | [2] |
| BMS-684 | Small Molecule | Selective DGKα | IC50: 15 nM | [2] |
Signaling Pathway of Diacylglycerol Kinase
The diagram below illustrates the central role of Diacylglycerol Kinase (DGK) in cellular signaling. Activation of cell surface receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG activates various downstream effectors, including Protein Kinase C (PKC). DGK terminates DAG signaling by phosphorylating it to phosphatidic acid (PA), which in turn has its own signaling functions. DGK inhibitors block this conversion, leading to sustained DAG levels and prolonged downstream signaling.
Experimental Protocols
The evaluation of DGK inhibitors typically involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro DGK Inhibition Assay (Radiometric)
This is a classic method to directly measure the enzymatic activity of DGK.
1. Enzyme and Substrate Preparation:
- Recombinant, purified DGK isoforms (e.g., FLAG-tagged DGKα expressed in and purified from HEK293T cells) are used.
- Substrate liposomes are prepared containing a lipid mixture, typically including phosphatidylcholine, phosphatidylserine, and the DGK substrate, 1,2-dioleoyl-sn-glycerol.
2. Kinase Reaction:
- The DGK enzyme is incubated with the substrate liposomes in a kinase buffer containing ATP and MgCl2.
- Crucially, [γ-³²P]ATP is included in the reaction mixture.
- Test compounds, such as this compound and other inhibitors, are added at varying concentrations. A DMSO vehicle control is also included.
3. Reaction Termination and Product Separation:
- The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
- Lipids are extracted from the reaction mixture.
- The radiolabeled product, [³²P]phosphatidic acid, is separated from the unreacted [γ-³²P]ATP, usually by thin-layer chromatography (TLC).
4. Quantification:
- The amount of radiolabeled phosphatidic acid is quantified using a phosphorimager or by scintillation counting.
- The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.
Cell-Based DGK Functional Assay (T-cell Activation)
This assay assesses the ability of DGK inhibitors to potentiate T-cell activation, a key downstream consequence of DGK inhibition.
1. Cell Culture and Stimulation:
- Primary human T-cells or a T-cell line (e.g., Jurkat) are used.
- Cells are pre-incubated with various concentrations of the DGK inhibitor or a vehicle control.
- T-cell activation is induced using anti-CD3 and anti-CD28 antibodies, which mimic the signals from antigen-presenting cells.
2. Measurement of T-cell Activation Markers:
- Cytokine Production: After a set incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is measured by ELISA.
- Proliferation: T-cell proliferation can be assessed using assays such as CFSE dilution or by measuring the incorporation of tritiated thymidine.
- Signaling Pathway Activation: The phosphorylation status of key signaling proteins downstream of the T-cell receptor, such as ERK, can be measured by Western blotting or flow cytometry.
3. Data Analysis:
- The dose-dependent effect of the DGK inhibitor on cytokine production, proliferation, or signaling protein phosphorylation is plotted to determine the EC50 value.
Experimental Workflow for DGK Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of novel DGK inhibitors, a process that would be applicable for cross-validating the effects of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Dioctanoylglycol and 1,2-Dioctanoyl-sn-glycerol for Researchers
A detailed comparison of two structurally similar but functionally distinct lipid signaling molecules, Dioctanoylglycol and 1,2-Dioctanoyl-sn-glycerol, reveals their divergent roles in cellular signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their mechanisms of action, supported by experimental data, to aid in the selection of the appropriate tool for studying lipid-mediated signal transduction.
While both molecules are analogs of diacylglycerol (DAG), a crucial second messenger, their primary intracellular targets and subsequent cellular effects differ significantly. 1,2-Dioctanoyl-sn-glycerol (also known as DiC8) is a well-established cell-permeable activator of Protein Kinase C (PKC). In contrast, this compound (also known as ethylene glycol dioctanoate) acts as an inhibitor of diacylglycerol kinase (DGK).
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these compounds is essential for their effective use in experimental settings.
| Property | This compound | 1,2-Dioctanoyl-sn-glycerol |
| Synonyms | Ethylene glycol dioctanoate, Ethane-1,2-diyl dioctanoate | DiC8, DOG, sn-1,2-Dioctanoylglycerol |
| CAS Number | 627-86-1 | 60514-48-9 |
| Molecular Formula | C₁₈H₃₄O₄ | C₁₉H₃₆O₅ |
| Molecular Weight | 314.46 g/mol | 344.49 g/mol |
| Structure | Two octanoyl chains esterified to ethylene glycol | Two octanoyl chains esterified to the sn-1 and sn-2 positions of a glycerol backbone |
| Solubility | Soluble in DMSO (to 100 mM) | Soluble in DMSO (>7 mg/ml), Ethanol (>30 mg/ml), DMF (>20 mg/ml)[1] |
| Storage Temperature | Room Temperature | -20°C |
Mechanism of Action and Biological Activity
The primary distinction between this compound and 1,2-Dioctanoyl-sn-glycerol lies in their opposing effects on the diacylglycerol signaling pathway.
1,2-Dioctanoyl-sn-glycerol: A Protein Kinase C Activator
1,2-Dioctanoyl-sn-glycerol mimics the action of endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[2][3] This activation triggers a cascade of downstream phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.
This compound: A Diacylglycerol Kinase Inhibitor
This compound, on the other hand, inhibits the activity of diacylglycerol kinase (DGK).[4] DGK is a critical enzyme that phosphorylates DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGK, this compound leads to an accumulation of intracellular DAG, which can indirectly and more sustainedly activate PKC and other DAG-effector proteins.
Comparative Performance Data
While direct head-to-head comparative studies are limited, data from various sources allow for a juxtaposition of their efficacy and potency.
| Parameter | This compound | 1,2-Dioctanoyl-sn-glycerol |
| Primary Target | Diacylglycerol Kinase (DGK) | Protein Kinase C (PKC) |
| Effect | Inhibition | Activation |
| Reported IC₅₀/EC₅₀ | Ki of 58 μM for DGK. | Half-maximum inhibitory concentration for peak ICa,L = 2.2 μM (an off-target effect).[5] Effective concentrations for PKC activation in cells are typically in the range of 5-60 µM.[6] |
Signaling Pathways
The distinct mechanisms of action of this compound and 1,2-Dioctanoyl-sn-glycerol result in the modulation of the same core signaling pathway but at different control points.
References
- 1. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CAS 627-86-1): R&D Systems [rndsystems.com]
- 5. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
The Edge of Specificity: Unveiling the Advantages of Dioctanoylglycol in Protein Kinase C Activation
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, the choice of a Protein Kinase C (PKC) activator is a critical decision that can significantly impact experimental outcomes. While a variety of activators exist, each with its own mode of action, Dioctanoylglycol (DOG) has emerged as a valuable tool due to its distinct advantages over other commonly used compounds. This guide provides an objective comparison of this compound with other PKC activators, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound, a cell-permeable analog of the endogenous PKC activator diacylglycerol (DAG), offers a more physiologically relevant and transient activation of PKC compared to the sustained and often irreversible activation induced by phorbol esters like Phorbol 12-myristate 13-acetate (PMA). This key difference is crucial for studies aiming to mimic the natural, pulsatile dynamics of cell signaling pathways.
Comparative Analysis of PKC Activators
The selection of a PKC activator should be guided by the specific requirements of the experiment, including the desired duration of activation, isozyme selectivity, and potential for off-target effects. The following table summarizes the key characteristics of this compound in comparison to other widely used PKC activators.
| Feature | This compound (diC8) | Phorbol Esters (e.g., PMA, PDBu) | Bryostatins | DAG-Lactones |
| Mechanism of Action | Mimics endogenous diacylglycerol (DAG), leading to reversible PKC activation.[1][2] | Potent DAG mimetics that cause sustained, often irreversible PKC activation and membrane translocation.[1][2] | Compete with DAG and phorbol esters for the C1 domain, acting as partial agonists or antagonists depending on the context. | Synthetic DAG surrogates with a constrained glycerol backbone, leading to potent and sometimes isozyme-selective activation.[3] |
| Duration of Action | Transient activation, as it is rapidly metabolized.[4] | Prolonged and sustained activation, leading to long-term cellular changes and PKC down-regulation.[4] | Can induce both short-term activation and long-term down-regulation of PKC. | Can be engineered for prolonged PKC translocation.[4] |
| Physiological Relevance | High, as it closely resembles the natural ligand. | Low, as they are not endogenous to mammalian cells and can induce non-physiological responses.[5] | Natural product with complex biological activities. | Synthetic, designed to probe specific PKC functions. |
| Isozyme Selectivity | Generally considered a pan-activator of conventional and novel PKC isozymes. | Generally pan-activators, though some differences in isozyme down-regulation have been observed. | Can exhibit differential effects on PKC isozymes. | Can be designed for isozyme-selective binding and activation.[3] |
| Off-Target Effects | Can be metabolized into signaling lipids, potentially affecting other pathways. | Known to have numerous off-target effects and act as tumor promoters.[6] | Complex pharmacology with various cellular effects beyond PKC. | Designed for higher target specificity, but off-target effects need to be evaluated. |
| Cell Permeability | Readily penetrates cell membranes. | Highly cell-permeable. | Cell-permeable. | Cell-permeable. |
Potency of PKC Activators
| Activator | Target | Potency (Ki or EC50) | Reference |
| Phorbol 12,13-dibutyrate (PDBu) | PKC (in vitro binding) | 0.8 nM (Ki) | [7] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | PKC | Micromolar range | |
| Bryostatin 1 | PKC | Nanomolar range | |
| DAG-Lactone (HK654) | PKCα/δ (in vitro binding) | Potent, comparable to PMA | [3] |
Note: Direct comparative Ki or EC50 values for this compound were not found in the reviewed literature. Its potency is generally considered to be in the micromolar range for cellular effects.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PKC activation pathway and a typical experimental workflow for assessing PKC activation.
Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation. External agonists activate Phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and IP3. DAG and Ca²⁺ (released via IP3) cooperatively activate conventional PKC isozymes. This compound acts as a cell-permeable analog of DAG to directly activate PKC.
Figure 2: A typical experimental workflow for monitoring PKC translocation in response to activators using live-cell imaging of a GFP-tagged PKC isozyme.
Key Experimental Protocols
To facilitate the practical application of this compound in research, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PKC Kinase Activity Assay
This assay measures the ability of this compound to activate purified PKC to phosphorylate a specific substrate.
Materials:
-
Purified PKC isozyme
-
This compound (diC8)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a lipid mixture by drying down a solution of PS and this compound under nitrogen and resuspending in kinase buffer by sonication.
-
In a microcentrifuge tube, combine the purified PKC isozyme, the lipid mixture, and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate peptide using a scintillation counter.
-
Compare the activity in the presence of this compound to a basal control (without activator) and a positive control (e.g., PMA).
Protocol 2: PKC Translocation Assay in Live Cells
This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation with this compound.[8]
Materials:
-
Cells stably or transiently expressing a GFP-tagged PKC isozyme (e.g., HEK293, COS-7)
-
This compound (diC8) stock solution in a suitable solvent (e.g., DMSO)
-
Live-cell imaging medium
-
Confocal microscope equipped with a live-cell imaging chamber
Procedure:
-
Plate the cells expressing the GFP-PKC fusion protein on glass-bottom dishes suitable for microscopy.
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the confocal microscope stage and maintain at 37°C and 5% CO₂.
-
Acquire baseline images of the GFP fluorescence, showing the cytosolic distribution of the PKC isozyme.
-
Add this compound to the medium at the desired final concentration.
-
Immediately start acquiring a time-lapse series of images to monitor the translocation of the GFP-PKC from the cytosol to the plasma membrane.
-
For quantitative analysis, measure the fluorescence intensity in defined regions of interest in the cytosol and at the plasma membrane over time.
-
Plot the ratio of membrane to cytosolic fluorescence as a function of time to determine the kinetics of translocation.
Conclusion
This compound presents a compelling choice for researchers seeking to activate Protein Kinase C in a manner that closely mimics physiological signaling events. Its primary advantage lies in its ability to induce a transient and reversible activation, in stark contrast to the sustained and often non-physiological effects of phorbol esters. While it may exhibit less isozyme selectivity compared to some specifically designed synthetic analogs, its utility in studying the dynamic regulation of PKC-mediated pathways is undeniable. By providing a more controlled and physiologically relevant stimulus, this compound empowers researchers to dissect the intricate and transient nature of cellular signaling with greater precision. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at unraveling the multifaceted roles of Protein Kinase C in health and disease.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Requirements for the activation of protein kinase C: comparison of the molecular geometries of phorbol and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The protein kinase C activator L-alpha-dioctanoylglycerol: a potent stage II mouse skin tumor promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Green fluorescent protein (GFP)-tagged cysteine-rich domains from protein kinase C as fluorescent indicators for diacylglycerol signaling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Diacylglycerol Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the available in vivo efficacy data for inhibitors of Diacylglycerol Kinase (DGK). Notably, there is a significant lack of publicly available in vivo efficacy studies for Dioctanoylglycol (also referred to as Dioctanoylethylene glycol). Therefore, this guide will focus on a detailed comparison of well-characterized alternative DGK inhibitors with published in vivo data.
The Diacylglycerol Kinase (DGK) Signaling Pathway
Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). This process is a critical regulatory step in lipid signaling. By converting DAG to PA, DGKs terminate DAG-mediated signaling pathways, which are involved in a multitude of cellular processes, including T-cell activation, cell proliferation, and oncogenesis. Inhibition of DGK, particularly the α and ζ isoforms, can enhance DAG-dependent signaling, leading to increased T-cell activation and anti-tumor immune responses.
Comparative Data of In Vivo DGK Inhibitor Studies
The following table summarizes the available in vivo data for several notable DGK inhibitors. The lack of data for this compound is highlighted.
| Compound | Target(s) | Animal Model | Cell Line(s) | Dosing Regimen | Key In Vivo Efficacy Findings | Reference(s) |
| This compound | DGK | No publicly available data | No publicly available data | No publicly available data | No publicly available in vivo efficacy data. | N/A |
| R59949 | DGKα | Nude mice (Xenograft) | SW480 (colorectal adenocarcinoma) | 10 mg/kg, i.p., daily | Reduced tumor growth and Src activation. | [1] |
| Ritanserin | DGKα, 5-HT2A Receptor | NSG mice (Xenograft) | Kasumi-1 (AML) | 5 mg/kg/day, i.p., for 14 days | Ameliorated AML-associated splenomegaly. | [2] |
| BMS-502 | DGKα, DGKζ | OT-1 mice | N/A | 5 mg/kg, oral (single dose) | Demonstrated dose-dependent immune stimulation. | [3] |
| "Compound 16" | DGKα | C57BL/6 mice (Syngeneic) | MC38 (colon adenocarcinoma) | 0.5, 3, 10 mg/kg, p.o., twice daily | Showed robust antitumor activity in combination with anti-PD-1 therapy. | [4] |
Experimental Protocols for Key In Vivo Studies
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols for the in vivo studies of the DGK inhibitors listed above.
R59949 in a Colorectal Adenocarcinoma Xenograft Model[1]
-
Animal Model: Nude mice.
-
Cell Line and Inoculation: SW480 human colorectal adenocarcinoma cells were used. Cells were grown to confluence, harvested, and resuspended in a serum-free medium. A suspension of 5 x 106 cells in 100 µL was injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors were established, mice were treated daily with intraperitoneal (i.p.) injections of R59949 at a dose of 10 mg/kg. The control group received vehicle injections.
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, tumors were excised, and lysates were analyzed for Src activation.
Ritanserin in an Acute Myeloid Leukemia (AML) Xenograft Model[2]
-
Animal Model: NOD-scid IL2Rgammanull (NSG) mice.
-
Cell Line and Inoculation: Kasumi-1 human AML cells were injected intravenously into the mice.
-
Treatment: Mice were randomly assigned to two groups. The treatment group received daily intraperitoneal injections of Ritanserin at 5 mg/kg for 14 consecutive days. The control group received vehicle injections.
-
Efficacy Evaluation: On day 14, mice were sacrificed, and the degree of splenomegaly, a hallmark of AML progression in this model, was assessed.
BMS-502 in an OT-1 Mouse Model[3]
-
Animal Model: OT-1 mice, which have transgenic T-cell receptors specific for an ovalbumin peptide, allowing for the study of an antigen-specific CD8+ T-cell response.
-
Treatment: A single oral dose of 5 mg/kg of BMS-502 was administered.
-
Efficacy Evaluation: The study aimed to determine the increase in activated T-cells as a measure of immune stimulation. Plasma concentrations of the compound were measured to confirm that potentially efficacious exposures were maintained.
"Compound 16" in a Syngeneic Colon Adenocarcinoma Model[4]
-
Animal Model: C57BL/6 female mice.
-
Cell Line and Inoculation: MC38 murine colon adenocarcinoma cells were implanted.
-
Treatment: Mice were administered "Compound 16" at doses of 0.5, 3, or 10 mg/kg orally, twice daily. Some groups received the compound in combination with an anti-PD-1 antibody (5 mg/mL, intraperitoneally, twice weekly).
-
Efficacy Evaluation: Tumor growth was monitored to evaluate the anti-tumor activity of the compound alone and in combination with immunotherapy.
Generalized Experimental Workflow for In Vivo Evaluation of DGK Inhibitors
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel DGK inhibitor, particularly in an oncology context.
Conclusion
While this compound is a known inhibitor of diacylglycerol kinase, there is a clear absence of published in vivo efficacy studies, preventing a direct comparison with other compounds in its class. In contrast, several other DGK inhibitors, such as R59949, Ritanserin, BMS-502, and newly developed compounds, have demonstrated promising in vivo anti-tumor and immunomodulatory activities in various preclinical models. The experimental protocols and data presented for these alternatives provide a valuable resource for researchers aiming to investigate the therapeutic potential of DGK inhibition. Future studies are warranted to elucidate the in vivo efficacy, pharmacokinetics, and safety profile of this compound to determine its potential as a therapeutic agent.
References
- 1. Pharmacokinetics and biotransformation of diethylene glycol and ethylene glycol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Dioctanoylglycol and Other Signaling Molecules in Cellular Research
For researchers, scientists, and drug development professionals, the selection of an appropriate signaling molecule is critical for the accurate study of cellular pathways. This guide provides an objective comparison of Dioctanoylglycol (DiC8), a synthetic diacylglycerol analog, with other key signaling molecules, focusing on their mechanisms, performance differences, and applications in research, supported by experimental data.
This compound is a cell-permeable, synthetic analog of diacylglycerol (DAG), a critical second messenger in eukaryotic cells. Its primary role is the activation of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and gene expression. Understanding its performance relative to other activators like phorbol esters is essential for designing and interpreting experiments.
Mechanism of Action: The Diacylglycerol/PKC Signaling Axis
The canonical pathway for PKC activation begins with the stimulation of a cell surface receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane. It is here that DAG recruits PKC from the cytosol and, in conjunction with calcium and phosphatidylserine, allosterically activates it. This compound, due to its structure and cell permeability, mimics this action of endogenous DAG, providing a direct method to activate PKC and study its downstream effects.
Comparative Analysis: this compound vs. Phorbol Esters
The most common and potent class of compounds used to study PKC activation are phorbol esters, such as Phorbol-12-Myristate-13-Acetate (PMA or TPA). While both this compound and phorbol esters activate PKC, their mechanisms and resulting cellular outcomes differ significantly.
Key Differences in Performance:
-
Duration of Action: this compound is rapidly metabolized within the cell, leading to a transient activation of PKC that more closely mimics the physiological response to hormones or neurotransmitters. In contrast, phorbol esters are metabolically stable and are not readily broken down, resulting in prolonged and sustained PKC activation.[1]
-
PKC Downregulation: A major consequence of sustained activation by phorbol esters is the eventual downregulation (degradation) of PKC.[1] This phenomenon is not observed with transient activators like this compound or 1-oleoyl-2-acetyl-glycerol (OAG), making them better tools for studying PKC-mediated mitogenesis without inducing receptor desensitization.[1]
-
Binding and Activation Mechanism: Evidence suggests that diacylglycerols and phorbol esters bind with different affinities and may interact with different sites on the PKC molecule.[2] This leads to distinct conformational changes in the enzyme. The activation of PKC by DAG is reversible upon chelation of calcium, whereas activation by TPA is only partially reversible.[2] Phorbol esters can promote an irreversible PKC-membrane complex, leading to a constitutively active kinase, a function that DAGs perform poorly.[3][4]
-
Biological Efficacy: In some cellular systems, the sustained signaling from phorbol esters leads to different biological outcomes than the transient signal from this compound. For instance, in EL4/6.1 thymoma cells, PMA alone could induce the expression of interleukin-2 receptors (IL-2R), whereas this compound (DiC8) alone was unable to do so.[5] However, DiC8 could synergize with a calcium ionophore to achieve a similar effect, highlighting that the nature of the PKC activation signal is critical.[5]
Data Summary: this compound vs. Phorbol Esters
| Feature | This compound (DiC8) | Phorbol Esters (PMA/TPA) | References |
| Source | Synthetic Analog | Natural Product (from Croton tiglium) | |
| Mechanism | Mimics endogenous Diacylglycerol (DAG) | Binds to the C1 domain of PKC | [2] |
| Duration of Action | Transient (rapidly metabolized) | Sustained (metabolically stable) | [1][3] |
| PKC Downregulation | Does not induce downregulation | Induces downregulation on prolonged exposure | [1] |
| Activation Reversibility | Fully reversible with Ca²⁺ chelation | Partially reversible | [2] |
| Binding | Forms a reversible complex with PKC at the membrane | Promotes an irreversible, constitutively active PKC-membrane complex | [3][4] |
| Biological Mimicry | More closely mimics physiological, transient signaling | Induces a strong, pathological, and sustained signal | [1][5] |
Experimental Protocols
General Protocol: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a common method for measuring PKC activity from cell lysates after treatment with a signaling molecule, using a radioactive kinase assay.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to the desired confluence. Treat cells with the signaling molecule (e.g., 10 μM this compound or 25 ng/mL PMA) for the desired time (e.g., 1 hour).[6]
-
Cell Lysis and Protein Extraction: Harvest cells and wash with cold PBS. Lyse the cells in a cold lysis buffer (e.g., containing non-ionic detergents and protease/phosphatase inhibitors) to extract total protein.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Qubit protein assay or Bradford assay to ensure equal amounts of protein are used in each kinase reaction.[6]
-
Kinase Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical reaction includes:
-
Initiation of Reaction: Start the phosphorylation reaction by adding the Mg²⁺/ATP cocktail containing radiolabeled [γ-³²P]ATP.[7]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes), during which PKC will transfer the ³²P-labeled phosphate from ATP to the substrate peptide.[7]
-
Stopping the Reaction: Terminate the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto P81 phosphocellulose paper. The peptide substrate will bind to the paper, while the free ATP will not.[7]
-
Washing: Thoroughly wash the P81 papers in a dilute acid solution (e.g., 0.75% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.[7]
-
Quantification: Place the washed and dried P81 paper squares into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the PKC activity in the sample.[7][8]
Conclusion
This compound and phorbol esters are both valuable tools for probing the function of Protein Kinase C, but they are not interchangeable.
-
This compound is the preferred agent for studying the physiological, transient activation of PKC. Its rapid metabolism allows for the investigation of cellular responses that are dependent on the duration and dynamics of the signal, without the confounding effects of enzyme downregulation.
-
Phorbol Esters (PMA/TPA) are ideal for inducing strong, sustained, and maximal PKC activation . They are useful for identifying potential downstream targets of PKC and for studying processes that require prolonged signaling, such as cellular differentiation or tumor promotion, including the mechanism of PKC downregulation itself.
The choice between these molecules should be guided by the specific biological question and a clear understanding of their distinct mechanisms of action and metabolic fates.
References
- 1. Diacylglycerols, unlike phorbol esters, do not induce homologous desensitization or down-regulation of protein kinase C in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of Dioctanoylglycol: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like Dioctanoylglycol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound, aligning with best practices for laboratory and chemical handling.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to conduct a thorough hazard assessment. According to safety data sheets, this compound is considered a hazardous substance by some suppliers and may cause respiratory irritation, drowsiness, and dizziness.[1] Ingestion may also be harmful.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of generating aerosols.
II. Spill Management
In the event of a spill, immediate action is required to mitigate exposure and contamination.
-
Minor Spills:
-
Remove all sources of ignition as the substance is combustible.[1]
-
Clean up the spill immediately using absorbent materials.
-
-
Major Spills:
III. Disposal Protocol
The disposal of this compound must adhere to a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
Step 1: Waste Identification and Segregation
-
Unused or Uncontaminated this compound: If the material is unused and uncontaminated, recycling may be an option.[1] Consult with the manufacturer for recycling possibilities.
-
Contaminated this compound and Associated Waste: Any this compound that has been used, is contaminated, or is part of an experimental waste stream, along with any materials used for spill cleanup, should be treated as hazardous waste. This is a precautionary measure due to its potential hazards.[1]
Step 2: Waste Collection and Storage
-
Collect waste this compound and contaminated materials in a designated, leak-proof, and properly labeled hazardous waste container.[2]
-
The container should be clearly marked as "Hazardous Waste" and include the name "this compound."
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, oxidizing agents, bases, and strong reducing agents.[1]
Step 3: Disposal Procedure
-
Do Not Dispose Down the Drain: this compound is considered slightly hazardous for water, and therefore should not be disposed of down the drain or into any water course. Dumping of glycol products is illegal in many jurisdictions due to the potential for environmental contamination.[2]
-
Engage a Licensed Waste Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Documentation: Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site. This document serves as legal proof of proper disposal.[2]
IV. Logical Workflow for Disposal Decision
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Navigating the Safe Handling of Dioctanoylglycol: A Comprehensive Guide to Personal Protective Equipment and Disposal
Essential Safety and Logistical Information for Researchers
When handling Dioctanoylglycol, a diacylglycerol kinase (DGK) inhibitor, researchers must prioritize safety through appropriate personal protective equipment (PPE) and adhere to strict disposal protocols. While safety data sheets (SDS) from different suppliers present conflicting hazard information, with some classifying it as a hazardous substance and others as non-hazardous, a cautious approach is paramount.[1] This guide adopts the precautionary principle, recommending robust safety measures to ensure the well-being of laboratory personnel and the protection of the environment.
This compound is a combustible liquid that poses a slight fire hazard when exposed to heat or flame.[1] Inhalation of vapors may lead to drowsiness, dizziness, and respiratory irritation.[1] Therefore, proper handling in a well-ventilated area is crucial.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting | Chemical safety goggles, Nitrile or Neoprene gloves, Lab coat |
| Solution Preparation | Chemical safety goggles, Nitrile or Neoprene gloves, Lab coat, Use of a chemical fume hood |
| Cell Culture/Assays | Chemical safety goggles, Nitrile or Neoprene gloves, Lab coat |
| Spill Cleanup | Chemical safety goggles or face shield, Double-gloving (Nitrile or Neoprene), Chemical-resistant apron or coveralls, Respiratory protection (if spill is large or in a poorly ventilated area) |
| Waste Disposal | Chemical safety goggles, Nitrile or Neoprene gloves, Lab coat |
Note: Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised. After handling this compound, hands should be washed thoroughly with soap and water.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured operational plan ensures that all personnel are aware of the correct procedures for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]
-
The storage container should be tightly sealed and clearly labeled.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Prevent the formation of aerosols or mists.
3. Spill Management:
-
In the event of a minor spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and ensure adequate ventilation. Wear appropriate respiratory protection and chemical-resistant clothing during cleanup.
-
Do not allow the spilled material to enter drains or waterways.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
1. Waste Characterization:
-
Due to the conflicting SDS information, it is prudent to manage this compound as a hazardous waste.
2. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Maintain records of all waste disposal activities.
Experimental Workflow: Visualizing the Path to Safety
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
